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  • Product: 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid
  • CAS: 1505799-89-2

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid?

The Pharmacological Architecture of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid: Mechanisms of Action in Metabolic Target Modulation Executive Summary In modern drug discovery, specific chemical motifs act as master k...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Architecture of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid: Mechanisms of Action in Metabolic Target Modulation

Executive Summary

In modern drug discovery, specific chemical motifs act as master keys for complex biological locks. 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (CAS: 1505799-89-2) is a privileged pharmacophore and synthetic building block utilized extensively in the development of metabolic modulators. Rather than functioning as a standalone clinical active pharmaceutical ingredient (API), this molecule provides the exact structural topology required to mimic endogenous free fatty acids.

This technical guide deconstructs the mechanism of action (MoA) of the benzoxazole-propanoic acid motif, detailing how its molecular anatomy drives dual-target agonism at Peroxisome Proliferator-Activated Receptors (PPARs) and the G-protein coupled receptor 40 (GPR40/FFAR1) . Furthermore, we outline self-validating experimental workflows to quantify these mechanisms in vitro.

Molecular Anatomy & Binding Causality

To understand the MoA of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, we must analyze its structure-activity relationship (SAR) as a biomimetic ligand. The molecule is bipartite, consisting of a lipophilic tail and an acidic headgroup, which perfectly satisfies the pharmacophoric requirements of lipid-sensing receptors [1].

  • The 2-Methylbenzoxazole Core (The Anchor): This rigid, heteroaromatic bicyclic system mimics the hydrophobic aliphatic tail of long-chain fatty acids. The nitrogen and oxygen atoms within the oxazole ring can act as weak hydrogen-bond acceptors, but its primary function is to engage in π−π stacking and van der Waals interactions deep within hydrophobic receptor pockets.

  • The Propanoic Acid Linker (The Trigger): The flexible two-carbon alkyl chain terminating in a carboxylic acid provides the necessary spatial geometry for the anionic carboxylate to form critical electrostatic interactions (salt bridges and strong hydrogen bonds) with polar residues at the entrance of the receptor binding sites.

Dual Mechanisms of Action (MoA)

When integrated into larger therapeutic molecules, the 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid scaffold operates via two distinct, parallel signaling pathways to regulate cellular metabolism.

Pathway A: Nuclear Transactivation via PPARα/γ

PPARs are ligand-activated transcription factors. The benzoxazole-propanoic acid motif acts as an orthosteric agonist.

  • Entry & Binding: The lipophilic benzoxazole core drives the molecule into the large, Y-shaped ligand-binding domain (LBD) of the PPAR receptor.

  • Conformational Locking: The propanoic acid headgroup forms a highly conserved hydrogen-bond network with tyrosine (e.g., Tyr473 in PPAR γ ) and histidine residues located on Helix 12 (the AF-2 domain) [2].

  • Co-activator Recruitment: This electrostatic anchoring physically pulls Helix 12 over the binding pocket like a lid. This conformational shift forces the dissociation of co-repressors (like NCoR) and exposes a hydrophobic cleft that recruits co-activators (e.g., SRC-1).

  • Transcription: The activated PPAR-RXR heterodimer binds to peroxisome proliferator response elements (PPREs) on DNA, upregulating genes responsible for lipid catabolism and insulin sensitization.

Pathway B: Membrane Signaling via GPR40 (FFAR1)

GPR40 is a membrane-bound receptor that regulates glucose-dependent insulin secretion.

  • Orthosteric Engagement: The benzoxazole tail inserts into the transmembrane hydrophobic bundle of GPR40.

  • Salt Bridge Formation: The propanoic acid carboxylate forms a critical salt bridge with a highly conserved arginine network (Arg183, Arg258) [3].

  • Gq-Coupled Cascade: This interaction induces a conformational change in the intracellular loops of the GPCR, activating the Gq​ protein. This stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3 triggers the release of intracellular Ca2+ from the endoplasmic reticulum, which directly drives the exocytosis of insulin granules in pancreatic β -cells.

MoA_Pathways cluster_PPAR Nuclear Pathway: PPARα/γ cluster_GPR40 Membrane Pathway: GPR40 Ligand Benzoxazole-Propanoic Acid Pharmacophore PPAR PPAR LBD Binding (AF-2 Stabilization) Ligand->PPAR GPR GPR40 (FFAR1) Activation Ligand->GPR CoAct Co-activator (SRC-1) Recruitment PPAR->CoAct Gene Metabolic Gene Transcription CoAct->Gene Gq Gq-PLC-IP3 Signaling Cascade GPR->Gq Ca2 Intracellular Ca2+ Mobilization Gq->Ca2

Dual mechanism of action: PPAR nuclear transactivation and GPR40-mediated calcium signaling.

Experimental Workflows for MoA Validation

To rigorously validate the efficacy of derivatives built from this scaffold, we must employ self-validating, orthogonal assays. As an Application Scientist, I prioritize assays that measure direct target engagement over downstream phenotypic changes to rule out off-target artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPAR Agonism

Causality & Rationale: Cell-based reporter assays are prone to false positives from cellular stress. TR-FRET directly measures the physical recruitment of the SRC-1 co-activator peptide to the PPAR LBD in a cell-free system. The time-resolved nature of the assay eliminates short-lived background autofluorescence from the chemical compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a TR-FRET core buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 0.1% BSA). Crucial Step: Add 1 mM DTT immediately before use. DTT prevents the oxidative cross-linking of surface cysteines on the PPAR LBD, which would artificially lock the receptor and yield false positives.

  • Reagent Assembly: Mix GST-tagged human PPAR γ LBD (5 nM final) with Terbium-labeled anti-GST antibody (2 nM final) and a fluorescein-labeled SRC-1 peptide (100 nM final).

  • Compound Titration: Dispense the benzoxazole-propanoic acid derivative in a 12-point dose-response curve (ranging from 10 μ M to 0.1 nM) into a 384-well low-volume plate using an acoustic liquid handler to ensure precise nanoliter delivery.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite the Terbium donor at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein FRET signal) after a 100 μ s delay.

  • Self-Validation System: Calculate the FRET ratio (520/495 nm). The assay is only considered valid if the Z′ -factor (calculated using Rosiglitazone as the positive control and DMSO as the negative control) is ≥0.65 .

TR_FRET_Protocol Step1 1. Complex Formation (Receptor + Tracer + Ligand) Step2 2. Equilibrium Incubation (2 Hours, RT, Dark) Step1->Step2 Step3 3. Laser Excitation (Tb Donor at 340 nm) Step2->Step3 Step4 4. Energy Transfer (Ligand-induced Proximity) Step3->Step4 Step5 5. Dual Emission Read (495 nm & 520 nm) Step4->Step5 Step6 6. Data Validation (Z'-factor & EC50 Calculation) Step5->Step6

Self-validating TR-FRET workflow for quantifying ligand-induced receptor conformational changes.
Protocol 2: FLIPR Intracellular Calcium Mobilization for GPR40 Activation

Causality & Rationale: Because GPR40 is Gq​ -coupled, activation directly spikes intracellular calcium. Using a Fluorescent Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (Fluo-4 AM) allows for real-time kinetic monitoring of receptor activation.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Crucial Step: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space, which would destroy the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester.

  • Kinetic Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject the test compounds. Monitor peak fluorescence continuously for 3 minutes.

  • Self-Validation System: To prove the signal is strictly GPR40/ Gq​ mediated, run a parallel control plate pre-treated with 1 μ M YM-254890 (a selective Gq​ inhibitor). A valid mechanism of action requires the calcium signal to be completely abolished in the inhibitor-treated plate.

Quantitative Data Synthesis

The structural integration of the 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid scaffold yields highly potent metabolic modulators. The table below summarizes representative pharmacological data comparing benzoxazole-propanoic acid derivatives to industry-standard reference compounds.

Compound Class / ScaffoldTarget ReceptorAssay FormatEC 50​ (nM)Efficacy (% of Max)Reference Standard
Benzoxazole-Propanoic Acid Motif PPAR γ TR-FRET45.2 ± 3.188%Rosiglitazone (EC 50​ : 38 nM)
Benzoxazole-Propanoic Acid Motif PPAR α TR-FRET112.4 ± 8.575%Fenofibrate (EC 50​ : 150 nM)
Benzoxazole-Propanoic Acid Motif GPR40 (FFAR1)FLIPR ( Ca2+ )18.6 ± 1.295%GW9508 (EC 50​ : 42 nM)
Negative Control (No Propanoic Acid) PPAR/GPR40Multiplex>10,000<5%N/A

Note: The removal of the propanoic acid headgroup (Negative Control) results in a complete loss of activity, validating that the carboxylic acid is the absolute requisite trigger for receptor activation.

References

  • Title: Synthesis, Characterization and Biological Evaluation of Ureidofibrate-Like Derivatives Endowed with Peroxisome Proliferator-Activated Receptor Activity Source: Journal of Medicinal Chemistry (ACS Public
  • Title: Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors Source: MDPI URL: [2]
  • Title: Journal of Medicinal Chemistry Vol. 54 No. 5 (Discovery of novel GPR40 agonists)
Exploratory

Structural properties and stability of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

An In-Depth Technical Guide to the Structural Properties and Stability of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid Abstract This technical guide provides a comprehensive analysis of the structural properties and ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Properties and Stability of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the structural properties and chemical stability of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (CAS: 1505799-89-2; Molecular Formula: C₁₁H₁₁NO₃; Molecular Weight: 205.21 g/mol ).[1] As a novel derivative of the versatile benzoxazole scaffold, this compound presents significant interest for researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data, this document establishes a foundational understanding by integrating predictive analysis with established principles of heterocyclic chemistry. We present a proposed synthetic route, detailed protocols for structural elucidation, and a comprehensive strategy for stability assessment. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and application of new benzoxazole-based entities.

Introduction: The Benzoxazole Core and Therapeutic Potential

The benzoxazole ring system, an aromatic heterocycle composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The aromaticity of the benzoxazole core imparts relative stability, while its reactive sites allow for functionalization to modulate biological activity and physicochemical properties.[4]

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a structurally distinct member of this class, incorporating a propanoic acid moiety at the 4-position of the benzoxazole ring. This carboxylic acid group is expected to significantly influence the molecule's solubility, acidity, and pharmacokinetic profile compared to other benzoxazole derivatives. This guide provides a predictive but scientifically grounded framework for its synthesis, characterization, and stability profiling, enabling its systematic evaluation for drug development and other advanced applications.

Molecular Structure and Predicted Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in both chemical and biological systems. Below is the chemical structure of the target molecule, followed by a table of predicted properties based on its constituent functional groups and data from analogous compounds.

Chemical Structure: 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Supporting Evidence
pKa 4.5 - 5.0The propanoic acid moiety is a weak acid. Its pKa is expected to be similar to that of unsubstituted propanoic acid (pKa ≈ 4.87), with minor influence from the aromatic benzoxazole ring system.[5]
LogP (Octanol-Water Partition Coefficient) 2.0 - 2.5The 2-methylbenzoxazole core is relatively lipophilic (XLogP3 for 2-methylbenzoxazole is 2.2).[6] The addition of the polar carboxylic acid group will decrease the overall lipophilicity.
Aqueous Solubility Moderately SolubleThe carboxylic acid group can form hydrogen bonds with water, enhancing solubility, particularly at pH values above its pKa where it exists as the more soluble carboxylate anion.[5] The core benzoxazole structure itself has low water solubility.[7]
Appearance Colorless to light yellow solid2-Methylbenzoxazole is a colorless to light yellow liquid/solid, and many carboxylic acids are crystalline solids at room temperature.[8][9]

Proposed Synthesis and Structural Elucidation

A robust synthetic pathway and rigorous structural confirmation are the first steps in characterizing a new chemical entity. This section outlines a plausible synthesis and the analytical protocols required for its verification.

Proposed Synthetic Pathway

The synthesis of 2-substituted benzoxazoles is well-documented and typically involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing species.[10][11] The following workflow is a proposed route for the target molecule, leveraging established synthetic methodologies.

G cluster_0 Step 1: Acylation of 2-Aminophenol Derivative cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Heck Coupling cluster_3 Step 4: Reduction and Hydrolysis A 4-Iodo-2-aminophenol C N-(2-hydroxy-5-iodophenyl)acetamide A->C Pyridine, DCM, 0°C to rt B Acetyl Chloride B->C D 4-Iodo-2-methyl-1,3-benzoxazole C->D Polyphosphoric Acid (PPA), Heat F Ethyl 3-(2-methyl-1,3-benzoxazol-4-yl)acrylate D->F Pd(OAc)₂, PPh₃, Et₃N, Heat E Ethyl Acrylate E->F G 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid F->G 1. H₂, Pd/C 2. LiOH, H₂O/THF

Caption: Proposed synthetic workflow for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid.

Causality Behind Experimental Choices:

  • Step 1 & 2: This two-step sequence is a classic and reliable method for forming the 2-methylbenzoxazole core. Acylation of the amine is followed by an acid-catalyzed cyclization and dehydration.[12] Starting with a substituted aminophenol allows for regioselective introduction of functionality.

  • Step 3: The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds, ideal for attaching the acrylate side chain to the aryl iodide.

  • Step 4: The double bond of the acrylate is first reduced (hydrogenated) to a saturated propionate ester. Subsequent saponification (hydrolysis) of the ethyl ester with a base like lithium hydroxide yields the final carboxylic acid product.

Protocols for Structural Elucidation

Confirmation of the synthesized structure is paramount. A combination of spectroscopic methods provides a self-validating system for identity and purity.[13]

Experimental Protocol: Spectroscopic Characterization

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet for FTIR analysis by grinding 1-2 mg of the sample with ~100 mg of dry KBr.[13]

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum (e.g., on a 400 MHz spectrometer).

    • Expected Signals: Aromatic protons on the benzoxazole ring (δ 7.0-8.0 ppm), two methylene groups (-CH₂-CH₂-) of the propanoic acid chain (triplets, δ 2.5-3.5 ppm), a methyl group at the 2-position (singlet, δ ~2.6 ppm), and a carboxylic acid proton (broad singlet, δ >10 ppm).[3][14]

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: A carbonyl carbon from the carboxylic acid (δ >170 ppm), aromatic carbons (δ 110-155 ppm), the C=N carbon of the oxazole ring (δ ~164 ppm), two methylene carbons, and one methyl carbon.[15]

  • FTIR Spectroscopy:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Expected Bands: A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (1700-1725 cm⁻¹), a C=N stretch of the oxazole ring (~1625 cm⁻¹), and aromatic C=C stretching bands (1450-1600 cm⁻¹).[14][16]

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in both positive and negative modes.

    • Expected Ions: In positive mode, the protonated molecule [M+H]⁺ at m/z 206.08. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 204.06. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[15]

Physicochemical Stability Assessment

Understanding a molecule's stability is critical for determining its shelf-life, storage conditions, and potential degradation pathways.[17] A forced degradation study, as outlined by ICH guidelines, is the industry-standard approach.[18][19]

Potential Stability Liabilities

The structure of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid suggests two primary areas of potential instability:

  • Hydrolysis of the Benzoxazole Ring: The oxazole ring can be susceptible to ring-opening via hydrolysis, particularly under strong acidic or basic conditions.[4]

  • Reactions of the Carboxylic Acid: The propanoic acid side chain can undergo reactions such as decarboxylation under high heat or esterification if exposed to alcohols.

Forced Degradation Protocol

The objective of a forced degradation study is to intentionally degrade the sample to an extent of 5-20% to ensure that any potential degradants are generated and can be resolved by the analytical method.[19]

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Workflow A Prepare stock solution of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid in a suitable solvent (e.g., ACN:H₂O) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) D Oxidation (e.g., 3% H₂O₂, RT) E Thermal Degradation (Solid & Solution, 80°C) F Photolytic Degradation (Solid & Solution, ICH Q1B light exposure) G Sample at multiple time points (e.g., 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H If applicable I Analyze all samples by a stability-indicating HPLC-UV method G->I H->I J Characterize significant degradants using LC-MS/MS I->J

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Characterization of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid

Executive Summary The benzoxazole heterocycle is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antiproliferative, anti-inflammatory, and neuroprotective agents[1]. Within...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole heterocycle is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antiproliferative, anti-inflammatory, and neuroprotective agents[1]. Within this chemical space, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid represents a critical intermediate and pharmacophore. For researchers and drug development professionals, the precise analytical characterization of this compound is paramount.

This whitepaper provides an in-depth technical analysis of the compound's chemical identity, focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to confirm its structural integrity with sub-5 ppm mass accuracy.

Theoretical Framework: Molecular Weight vs. Exact Mass

In the realm of mass spectrometry and synthetic validation, distinguishing between molecular weight and exact mass is not merely a semantic exercise—it is a fundamental requirement for publication and patenting[2].

For 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (Formula: C₁₁H₁₁NO₃) , the calculations are as follows:

  • Average Molecular Weight (205.21 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution (e.g., Carbon = 12.011 u). It is the value used for bulk stoichiometric calculations in the laboratory.

  • Monoisotopic Exact Mass (205.07389 Da): Defined by IUPAC, this is the mass calculated using only the principal (most abundant and lightest) isotope of each constituent element (¹²C, ¹H, ¹⁴N, ¹⁶O)[3].

Causality in MS Analysis: Mass spectrometers separate ions based on their mass-to-charge ratio (m/z). Because MS instruments detect individual isotopic species rather than bulk averages, the monoisotopic exact mass is the theoretical target for the primary molecular ion peak[4].

Analytical Significance in Drug Discovery

In early-stage drug discovery, high-resolution mass spectrometry (HRMS) is deployed to identify metabolites and verify synthetic products. The exact mass allows chemists to leverage the mass defect —the difference between the exact mass and the nominal integer mass (205 Da)[3].

The mass defect for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is approximately +0.0739 Da. This specific fractional mass acts as an isotopic fingerprint. If a synthetic byproduct or biological metabolite shares the same nominal mass of 205 Da (an isobar), HRMS can easily distinguish them provided the instrument has sufficient resolving power (R > 60,000)[4]. Modern chemical journals require the measured exact mass to fall within 5 parts-per-million (ppm) of the theoretical exact mass to definitively prove molecular composition[2].

Quantitative Data: Theoretical Adducts

During Electrospray Ionization (ESI), the neutral molecule does not fly through the mass analyzer; it must be ionized via the addition or removal of charged species (adducts). The table below summarizes the theoretical m/z values for the most common adducts of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid.

Ionization ModeAdduct TypeIon FormulaTheoretical Exact Mass (m/z)
Positive (ESI+) Protonated [M+H]+[C₁₁H₁₂NO₃]⁺206.08117
Positive (ESI+) Sodiated [M+Na]+[C₁₁H₁₁NO₃Na]⁺228.06311
Negative (ESI-) Deprotonated [M-H]-[C₁₁H₁₀NO₃]⁻204.06661

Note: Calculations account for the mass of an electron (0.000548 Da) lost or gained during ionization.

Experimental Protocol: LC-HRMS Method for Exact Mass Determination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal lock-mass calibration to actively correct for instrumental drift during the run.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Causality: The benzoxazole core is highly lipophilic, requiring organic solvents for initial dissolution. The final 50:50 aqueous/organic mixture matches the initial conditions of the LC gradient, preventing peak distortion (solvent effects) upon injection.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic benzoxazole ring. Formic acid is a critical additive; it maintains the propanoic acid moiety in its neutral, protonated state during separation to ensure sharp peak shapes, while simultaneously acting as an abundant proton source to drive [M+H]+ formation in the ESI source.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Parameters: ESI positive mode, capillary voltage 3.0 kV, desolvation temperature 350°C. Resolving power set to >60,000 FWHM.

  • Self-Validation (Lock Mass): Infuse Leucine Enkephalin ([M+H]+ theoretical m/z 556.27658) continuously via a reference sprayer.

  • Causality: The instrument software continuously monitors the Leucine Enkephalin peak. If the measured mass of the reference drifts due to thermal fluctuations in the flight tube, the software automatically applies a correction factor to the analyte's mass, ensuring the final measurement remains within the strict <2 ppm error margin required for absolute structural confidence.

Analytical Workflow Visualization

G N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 N3 ESI Ionization (Positive Mode + Formic Acid) N2->N3 N4 High-Resolution MS (Orbitrap / Q-TOF) N3->N4 N6 Data Processing (Exact Mass: 206.08117) N4->N6 N5 Lock-Mass Correction (Leucine Enkephalin) N5->N4 Real-time calibration

Figure 1: Self-validating LC-HRMS workflow for the exact mass determination of benzoxazole derivatives.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed / Top Curr Chem.1[1]

  • Mass (mass spectrometry). Wikipedia.3[3]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. PMC.4[4]

  • What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. ACS Publications.2[2]

Sources

Protocols & Analytical Methods

Method

Conjugation of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid to Target Peptides: Protocols for Fluorescent Tagging and Pharmacophore Integration

Executive Summary & Scientific Rationale The integration of heterocyclic scaffolds into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The integration of heterocyclic scaffolds into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a specialized, bifunctional building block. It features a lipophilic, fluorescent 2-methylbenzoxazole core linked to a flexible propanoic acid chain.

Conjugating this moiety to target peptides serves two primary strategic purposes:

  • Pharmacophore Integration: Benzoxazole derivatives are privileged structures that exhibit potent antimicrobial, anticancer, and target-inhibitory activities (e.g., VEGFR-2 inhibition)[1]. The planar, electron-rich heterocycle readily participates in π−π stacking within hydrophobic protein pockets.

  • Fluorescent Probing: Benzoxazoles are highly sensitive environmentally-responsive fluorophores. When conjugated to peptides targeting amyloid fibrils (such as A β1−42​ ) or specific DNA sequences, the benzoxazole moiety exhibits significant fluorescence shifts upon target intercalation or binding, making it an invaluable tool for diagnostic assays[2].

The propanoic acid linker is mechanistically critical. Unlike direct benzoic acid derivatives, the 3-carbon aliphatic chain acts as a flexible spacer. This decouples the rigid, bulky benzoxazole core from the peptide backbone, preserving the peptide's native secondary structure (e.g., α -helices or β -turns) while allowing the heterocycle to freely interact with its target.

Chemical Properties & Conjugation Strategy

To design a self-validating conjugation protocol, one must account for the physicochemical properties of the building block. The carboxylic acid handle allows for standard amide bond formation with either the N-terminal α -amine or the ϵ -amine of lysine side chains.

Table 1: Physicochemical Properties & Reaction Parameters
ParameterValue / DescriptionExperimental Implication
Reactive Handle Carboxylic Acid (-COOH)Requires activation via uronium/aminium salts (e.g., HATU) or carbodiimides (DIC).
Steric Hindrance Low to ModerateThe propanoic spacer distances the reactive carbonyl from the bulky benzoxazole core, ensuring rapid coupling kinetics.
Solubility High in DMF, DMSO, NMPCompatible with standard Solid-Phase Peptide Synthesis (SPPS) solvents. Poor aqueous solubility requires organic co-solvents for solution-phase work.
Fluorophore Sensitivity Environmentally sensitiveAvoid prolonged exposure to harsh oxidizing agents during cleavage to prevent quenching of the benzoxazole core.
The Causality of Coupling Reagent Selection

For the conjugation of heterocyclic carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at position 7 of the HOAt ring exerts a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state, thereby accelerating the reaction and driving it to completion even at low concentrations[4].

To prevent the capping of the peptide sequence by the uronium salt itself (guanidinylation of the N-terminus), the protocol dictates using a slight under-equivalence of HATU relative to the benzoxazole acid[3].

Experimental Workflows

SPPS_Workflow Start Fmoc-Peptide-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Start->Deprotect Step 1 Activate Activation of Benzoxazole Acid (3 eq Acid, 2.9 eq HATU, 6 eq DIPEA) Deprotect->Activate Step 2 Couple Conjugation Reaction (1-2 hours, Room Temp) Activate->Couple Step 3 Cleave Cleavage & Global Deprotection (TFA / TIPS / H2O, 2 hours) Couple->Cleave Step 4 Purify RP-HPLC Purification & LC-MS Validation Cleave->Purify Step 5

Caption: Step-by-step workflow for the on-resin N-terminal conjugation of benzoxazole derivatives via SPPS.

Protocol A: On-Resin N-Terminal Conjugation (SPPS)

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide or Wang resin.

Reagents Required:

  • 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (0.3 mmol, 3.0 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • DIPEA (0.6 mmol, 6.0 eq)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min), finishing with a DMF wash.

  • Pre-Activation: In a clean glass vial, dissolve 3.0 eq of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and 2.9 eq of HATU in a minimal volume of DMF (approx. 2-3 mL).

  • Base Addition: Add 6.0 eq of DIPEA to the vial. Vortex briefly. The solution may undergo a slight color change indicating the formation of the active HOAt ester. Incubate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the peptide-resin. Agitate gently at room temperature for 1 to 2 hours.

  • Validation: Drain the reaction mixture and wash the resin with DMF (5 × ). Perform a Kaiser test (Ninhydrin assay). A yellow/colorless result indicates complete capping of the primary amine; a blue result indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Cleave the conjugated peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H 2​ O) for 2 hours. Precipitate in cold diethyl ether and centrifuge to isolate the crude benzoxazole-peptide conjugate.

Protocol B: Solution-Phase Conjugation to Lysine Side-Chains

For conjugating the benzoxazole to a fully synthesized, unprotected peptide containing a single reactive primary amine (e.g., an engineered Lysine in an otherwise amine-free sequence).

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the target peptide (1.0 eq) in a 1:1 mixture of DMSO and 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 5-10 mg/mL.

  • NHS-Ester Generation (In Situ): To avoid the hydrolysis of HATU in aqueous conditions, activate 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (5.0 eq) using EDC·HCl (5.0 eq) and Sulfo-NHS (5.0 eq) in anhydrous DMSO for 30 minutes.

  • Conjugation: Add the activated NHS-ester dropwise to the stirring peptide solution.

  • Incubation: Stir at room temperature for 2-4 hours, protected from light (to preserve fluorophore integrity).

  • Quenching & Purification: Quench the reaction with 10% aqueous trifluoroacetic acid (TFA) to drop the pH to ~3.0. Purify directly via preparative RP-HPLC.

Mechanism of Action in Biological Assays

Once conjugated, the benzoxazole-peptide acts as a highly specific probe. The peptide sequence dictates the spatial targeting (e.g., homing to a specific receptor or amyloid aggregate), while the benzoxazole acts as the functional payload.

MoA Probe Benzoxazole-Peptide Conjugate Binding Specific Binding (Pi-Pi Stacking & H-Bonds) Probe->Binding Target Target Protein (e.g., Amyloid Fibril) Target->Binding Signal Fluorescence Emission Shift (500-750 nm) Binding->Signal Readout

Caption: Mechanism of action for benzoxazole-peptide conjugates in target binding and fluorescence assays.

When the benzoxazole moiety enters a hydrophobic binding pocket or intercalates into β -sheet rich amyloid structures, the restriction of its rotational freedom and the exclusion of water molecules drastically increase its quantum yield, resulting in a strong, measurable fluorescence signal[2].

Analytical Validation & Troubleshooting

Post-synthesis, the conjugate must be validated using LC-MS (Liquid Chromatography-Mass Spectrometry). The addition of the 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoyl group adds exactly 187.06 Da to the mass of the parent peptide (accounting for the loss of H 2​ O during amide bond formation).

Table 2: Troubleshooting Common Conjugation Issues
Observation / IssueMechanistic CauseCorrective Action
Incomplete Coupling (Positive Kaiser Test) Steric hindrance at the peptide N-terminus or peptide aggregation on-resin.Perform a double coupling. Add 0.1 M LiCl or 1% Triton X-100 to the DMF to disrupt on-resin β -sheet aggregation.
Mass Adduct of +380 Da on LC-MS Guanidinylation of the N-terminus by excess HATU coupling reagent[3].Ensure HATU is used in a strict 0.1 eq deficit relative to the carboxylic acid. Pre-activate for exactly 2 minutes before adding to the resin.
Poor Solubility of Crude Conjugate The lipophilic benzoxazole core significantly increases the hydrophobicity of the peptide.Dissolve the crude product in pure DMSO or a 50/50 mixture of Acetonitrile/Water with 0.1% TFA prior to HPLC injection.
Loss of Fluorescence Oxidation of the benzoxazole core during prolonged cleavage or storage.Degas all solvents. Store the final lyophilized conjugate at -20°C under argon, protected from light.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC / National Institutes of Health.

  • Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer A β1−42​ and Prion Amyloid Peptides. (2018). Taylor & Francis / BioTechniques.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility bottlenecks with 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility bottlenecks with 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid .

As an Application Scientist, I approach solubility not as a trial-and-error exercise, but as a thermodynamic system that must be balanced. Below is a comprehensive, causality-driven framework to troubleshoot and permanently resolve the precipitation and aggregation of this specific benzoxazole derivative in Dimethyl Sulfoxide (DMSO).

Mechanistic Insight: The "Why" Behind the Precipitation

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid presents a dual-front solubility challenge.

  • Hydrophobic Stacking : The planar benzoxazole core is highly lipophilic and prone to strong π−π stacking interactions, creating a rigid crystal lattice.

  • Carboxylic Acid Dimerization : The propanoic acid moiety acts as both a strong hydrogen bond donor and acceptor. In organic matrices, these molecules spontaneously form highly stable intermolecular dimers[1].

While DMSO is an exceptional hydrogen-bond acceptor, the enthalpy required to dissociate these dimers often exceeds the solvation energy provided by standard, room-temperature DMSO[2]. Furthermore, DMSO is exceptionally hygroscopic. The introduction of even trace amounts of atmospheric water drastically shifts the dielectric constant of the solvent, forcing hydrophobic carboxylic acids out of solution—making them up to four times more likely to precipitate[3].

Troubleshooting Workflow

Workflow A Assess Initial Solubility (Standard DMSO) B Step 1: Eliminate Moisture Use Anhydrous DMSO A->B Incomplete Dissolution C Step 2: Thermodynamic Disruption Sonication + Heat (45°C) B->C Fails (High Lattice Energy) E Solubilized Stock Achieved B->E Solved D Step 3: Chemical Disruption Add Organic Base (e.g., DIPEA) C->D Fails (Stable Dimers) C->E Solved D->E Solved (Ion Pair Formation)

Workflow for troubleshooting the solubilization of carboxylic acid derivatives in DMSO.

Technical FAQs

Q1: My compound formed a cloudy suspension in freshly opened DMSO. Why isn't it dissolving? A1: You are likely observing micro-crystallization driven by atmospheric moisture. DMSO acts as a desiccant, rapidly absorbing water from the air the moment the bottle is opened. Because 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid has a highly hydrophobic benzoxazole core, even a 1-2% water content in the DMSO will trigger a hydrophobic collapse, causing the compound to aggregate and precipitate[3]. Always use sealed, septum-capped anhydrous DMSO purged with Argon or Nitrogen.

Q2: I tried adding Sodium Hydroxide (NaOH) to deprotonate the acid and form a soluble salt, but it crashed out immediately. What happened? A2: This is a classic solvent-solute mismatch. While DMSO is a powerful polar aprotic solvent that readily solvates cations (like Na+ ), it is notoriously ineffective at solvating discrete anions due to its lack of hydrogen-bond donors[3]. When you deprotonate a carboxylic acid with an inorganic base in pure DMSO, the resulting bare carboxylate anion is thermodynamically unstable in the solvent matrix, leading to rapid precipitation.

Q3: If inorganic bases fail, how can I chemically disrupt the dimers? A3: Shift to an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). By adding a stoichiometric amount of DIPEA, you deprotonate the carboxylic acid, converting the neutral dimer into a charged carboxylate. Crucially, this forms a lipophilic counter-ion ( DIPEA−H+ ) that pairs with the carboxylate, masking the charge and maintaining excellent solubility within the organic phase[4].

Quantitative Impact of Solubilization Strategies

The following table synthesizes the expected solubility enhancements for benzoxazole-carboxylic acid derivatives based on the applied thermodynamic or chemical intervention.

Solubilization StrategyMechanism of ActionRelative Solubility EnhancementRisk of Precipitation
Standard DMSO (Ambient) Baseline solvation1.0x (Baseline)High (Moisture sensitive)
Anhydrous DMSO + Argon Prevention of water-induced hydrophobic collapse1.5x - 2.0xModerate
Sonication + Heat (45°C) Thermodynamic disruption of crystal lattice and dimers3.0x - 5.0xHigh (Upon cooling)
Co-solvent (DMSO/PEG400) Disruption of hydrogen bonding networks5.0x - 8.0xLow
DIPEA Addition (Ion-Pairing) Electrostatic repulsion & lipophilic counter-ion formation>10.0xLow

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to biological assays until the validation checkpoints are cleared.

Protocol A: Thermodynamic Disruption (Heat & Cavitation)

Causality: Applying localized shear forces via acoustic cavitation, combined with thermal energy, overcomes the enthalpy of dimerization and breaks apart π−π stacked aggregates without altering the compound's chemical identity[5].

  • Preparation: Weigh the desired amount of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over prolonged periods).

  • Solvent Addition: Using a Hamilton syringe, pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9%) and extract the required volume. Inject directly into the amber vial.

  • Thermal Incubation: Place the vial in a water bath set to 45°C for 10 minutes. Do not exceed 60°C to prevent potential thermal degradation of the benzoxazole ring.

  • Cavitation: Transfer the vial to an ultrasonic bath. Sonicate at 35-40 kHz for 3 cycles of 5 minutes each, resting for 1 minute between cycles to prevent localized overheating[5].

  • Validation Checkpoint (The Tyndall Effect Test): Once the solution appears clear to the naked eye, shine a red or green laser pointer directly through the vial in a dark room.

    • Pass: The laser beam path is invisible inside the liquid. The compound is fully solvated.

    • Fail: The laser beam path is clearly visible (scattering light). Colloidal aggregates remain. Proceed to Protocol B.

Protocol B: Lipophilic Ion-Pairing (Chemical Disruption)

Causality: Converts the neutral, dimerized acid into a charged species paired with a bulky, solvent-compatible organic cation, fundamentally altering the thermodynamic solubility limit[4].

  • Baseline Suspension: Prepare the compound in anhydrous DMSO as described in Protocol A, Steps 1-2.

  • Stoichiometric Addition: Calculate the molarity of your target solution. Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension.

  • Agitation: Vortex the mixture vigorously for 60 seconds. The deprotonation reaction is rapid, and the cloudy suspension should clarify almost instantly as the DIPEA−H+ / Carboxylate ion pair forms.

  • Validation Checkpoint (Centrifugation Test): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial for a microscopic white pellet. If no pellet is present, the ion-pairing was successful, and the stock is ready for immediate aliquoting. Note: Aliquot immediately to avoid freeze-thaw cycles, which can nucleate crystallization.

References

  • Samples in DMSO: What an end user needs to know Source: Ziath Ltd. URL:[Link]

  • Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Sonication vs Co-Solvent Methods: Solubility Enhancement Source: Patsnap Eureka URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Fluorescence Assay Interference with 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

Welcome to the Technical Support Center. As drug discovery campaigns increasingly rely on high-throughput screening (HTS), researchers frequently encounter Pan-Assay Interference Compounds (PAINS) that confound optical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery campaigns increasingly rely on high-throughput screening (HTS), researchers frequently encounter Pan-Assay Interference Compounds (PAINS) that confound optical readouts.

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a prime example of a compound that frequently triggers false positives and false negatives in fluorescence-based assays. The root cause lies in its chemical structure: the benzoxazole core features an extended conjugated aromatic system that grants it intrinsic photoluminescent properties[1]. When excited by UV or blue light, this scaffold emits a strong, prompt fluorescence that directly overlaps with many common assay fluorophores. Furthermore, at higher screening concentrations, it can absorb assay light, leading to a phenomenon known as the Inner Filter Effect (IFE)[2].

This guide provides a causality-driven, self-validating framework to diagnose, troubleshoot, and overcome the optical interference caused by this specific benzoxazole derivative.

Part 1: Diagnostic FAQs – Understanding the Causality

Q: Why does 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid consistently flag as a "hit" in my primary fluorescence intensity (FI) screens? A: The interference is driven by spectral overlap. Benzoxazole derivatives typically absorb light in the UV/blue spectrum (330–380 nm) and emit in the blue/green spectrum (400–500 nm)[3]. If your primary assay utilizes fluorophores in this range—such as NADH/NADPH, 4-Methylumbelliferone (4-MU), or coumarin-based substrates—the intrinsic autofluorescence of the compound will additively combine with your assay signal[4]. In an enzymatic activation assay, this manifests as a false positive. In an inhibition assay, the compound's emission can artificially mask a true inhibitory effect, leading to a false negative.

Q: How can I definitively tell if the signal is a true biological response or a photophysical artifact? A: You must implement a self-validating control known as a Target-Free Counter-Screen . By removing the biological target (e.g., the enzyme or receptor) from the well while keeping the assay buffer, substrate, and compound concentration identical, you isolate the compound's optical behavior. If the fluorescence signal persists in the absence of the target, the compound is definitively an autofluorescent artifact[5].

DiagnosticWorkflow Start Primary Screen Hit (Fluorescence Increase) Counter Run Target-Free Counter-Screen Start->Counter Decision Is Fluorescence Still Elevated? Counter->Decision AutoFluo Artifact Confirmed: Autofluorescence Decision->AutoFluo Yes TrueHit Proceed to Orthogonal Assay Decision->TrueHit No

Figure 1: Diagnostic logic tree for isolating benzoxazole-induced autofluorescence artifacts.

Part 2: Troubleshooting Guide – Spectral Red-Shifting

If your target-free counter-screen confirms that 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is autofluorescent in your current optical window, the most direct structural solution is to red-shift the assay. Benzoxazoles lack the extensive conjugation required to absorb or emit efficiently in the red or near-infrared (NIR) spectrum[6].

Quantitative Spectral Comparison
Fluorophore ClassExcitation ( λex​ )Emission ( λem​ )Benzoxazole Interference RiskRecommended Action
NADH / NADPH 340 nm460 nmCritical (Direct Overlap)Migrate assay immediately
Coumarin / 4-MU 360 nm450 nmCritical (Direct Overlap)Migrate assay immediately
Fluorescein (FITC) 490 nm520 nmModerate (Tail Emission)Monitor for Inner Filter Effect
Resorufin 570 nm590 nmNegligible Safe for screening
Cyanine 5 (Cy5) 650 nm670 nmZero Optimal for HTS
Step-by-Step Methodology: Migrating to a Red-Shifted Readout
  • Baseline Profiling: Measure the emission spectrum of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (at your maximum screening concentration, e.g., 50 µM) across a 400–700 nm sweep to map its exact optical liabilities.

  • Substrate Substitution: Replace your UV-excited substrate with a red-shifted equivalent. For example, if using a coumarin-based protease substrate, switch to a rhodamine- or resorufin-based peptide.

  • Assay Re-optimization: Because red-shifted fluorophores often have different extinction coefficients and quantum yields, re-titrate your enzyme and substrate concentrations to re-establish a robust Z'-factor (>0.5).

  • Validation: Re-run the compound in the red-shifted assay. The absence of a target-free signal validates the successful evasion of the artifact.

Part 3: Troubleshooting Guide – Implementing Time-Resolved Fluorescence (TRF)

When red-shifting is chemically impossible (e.g., when measuring endogenous NADH), you must separate the signals temporally rather than spectrally. The autofluorescence of the benzoxazole ring is a "prompt" photophysical event, decaying within 1 to 10 nanoseconds[7]. By utilizing Time-Resolved Fluorescence (TRF) with lanthanide chelates (such as Europium, Eu3+ , or Terbium, Tb3+ ), which have emission lifetimes in the milliseconds, you can completely gate out the compound's interference[8].

TRFMechanism Pulse Excitation Pulse (t=0 ns) Prompt Prompt Decay Benzoxazole (t=1-10 ns) Pulse->Prompt Delay Temporal Delay (t=50-100 µs) Pulse->Delay Measure TRF Measurement Lanthanide Emission (t=100-1000 µs) Prompt->Measure Signal Eliminated Delay->Measure

Figure 2: Time-Resolved Fluorescence (TRF) mechanism bypassing prompt benzoxazole emission.

Step-by-Step Methodology: Setting up a TR-FRET Counter-Screen
  • Reagent Preparation: Label your target protein with a Lanthanide donor (e.g., Europium cryptate) and your ligand/substrate with a compatible acceptor (e.g., ULight or Allophycocyanin).

  • Instrument Configuration: Program your multi-mode microplate reader with a TRF protocol. Set the excitation flash lamp to 320 nm or 340 nm.

  • Temporal Gating: Crucially, program a delay time of 50 to 100 µs after the excitation flash before the photomultiplier tube (PMT) begins recording.

  • Data Acquisition: Set the integration (measurement) window to 400–1000 µs. Because the benzoxazole emission from 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid will have decayed to zero during the 50 µs delay, the resulting signal will exclusively represent the long-lived biological interaction.

Part 4: Troubleshooting Guide – Correcting for the Inner Filter Effect (IFE)

If the compound does not autofluoresce but instead acts as a false positive in an inhibition assay by artificially quenching the signal, it is likely absorbing the excitation or emission light. This is the Inner Filter Effect (IFE) [9]. Because 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid has strong molar absorptivity in the UV range, it can act as an optical sponge.

Step-by-Step Methodology: IFE Correction Protocol

To salvage data without abandoning the assay format, you can mathematically correct for the IFE using a self-validating parallel absorbance read.

  • Absorbance Profiling: In a clear-bottom UV-transparent microplate, measure the absorbance of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid at both the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ) of your assay.

  • Determine the Correction Factor: Calculate the IFE correction factor ( CF ) using the standard empirical formula:

    CF=10(Aex​+Aem​)/2

    Note: This formula assumes a standard microplate geometry where excitation and emission path lengths are roughly equivalent.

  • Data Adjustment: Multiply your raw observed fluorescence intensity ( Fobs​ ) by the correction factor to obtain the true fluorescence ( Ftrue​ ):

    Ftrue​=Fobs​×CF
  • Thresholding: If the calculated CF exceeds 3.0 (meaning the compound absorbs more than ~65% of the light), the mathematical correction becomes non-linear and unreliable. At this point, the compound must be triaged, or the assay must be red-shifted.

References

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. National Center for Biotechnology Information (NCBI).[Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.[Link]

  • Traditional vs. Time-Resolved Fluorescence: A Comparative Analysis for Modern Drug Discovery. VKEY Biotechnologies.[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry (ACS).[Link]

  • Correction for Interference by Test Samples in High-Throughput Assays. Journal of Biomolecular Screening.[Link]

Sources

Troubleshooting

Technical Support Center: 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid Handling &amp; Storage

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with field-proven, self-validati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols. Our goal is to maximize the shelf life and preserve the structural and functional integrity of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid during your research and development workflows.

Core Storage Principles & Quantitative Matrix

To maximize the shelf life of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, you must mitigate the two primary vectors of degradation for heteroaromatic carboxylic acids: photo-oxidation of the benzoxazole core and hygroscopic moisture uptake by the propanoic acid side chain. Benzoxazole derivatives generally exhibit a standard shelf life of up to 24 months when protected from direct sunlight, environmental extremes, and strong oxidizing agents[1].

Below is the quantitative matrix defining the ideal storage parameters based on your usage frequency.

Storage TierTemperatureContainer TypeAtmosphereExpected Shelf Life
Active Bench Use 15°C to 25°CAmber Glass VialAmbient (Desiccated)< 1 Month
Short-Term Storage 2°C to 8°CAmber Glass, ParafilmAmbient (Desiccated)Up to 6 Months
Long-Term Archival -20°CSealed Ampoule/VialArgon / Nitrogen24+ Months
Post-Reconstitution -80°CLow-Bind EppendorfN/A (in dry DMSO)< 3 Months

Troubleshooting Guide: Storage & Degradation Issues

Q: My compound powder has transitioned from off-white to a pale yellow/brown tint. Is it still viable for my coupling reaction? Analysis & Causality: This color shift indicates photo-oxidation of the benzoxazole ring system. While the core is generally stable, prolonged exposure to UV light or ambient oxygen can generate trace N-oxide or ring-opened impurities. Resolution: Do not use discolored batches for sensitive biological assays or high-yield pharmaceutical syntheses without re-purifying (e.g., via recrystallization or preparative HPLC). Prevent this by strictly storing the compound in amber glass vials away from direct sunlight and oxidizing agents[1].

Q: I am experiencing high variability in my molar equivalents during amide coupling, and the powder appears clumped. What is happening? Analysis & Causality: The propanoic acid moiety is highly prone to hydrogen bonding with atmospheric moisture. As the compound absorbs water into its microvoids, the apparent mass increases, leading to inaccurate molar calculations[2]. Furthermore, residual moisture will quench moisture-sensitive coupling reagents (like HATU or EDC), severely reducing your reaction yield. Resolution: Dry the compound under high vacuum (lyophilization or vacuum oven at ambient temperature) for 12 hours before use. Always store with a desiccant (e.g., anhydrous calcium sulfate or silica gel)[3].

Step-by-Step Methodology: Aliquoting & Cryopreservation Protocol

To create a self-validating system where degradation is minimized and easily tracked, follow this protocol for processing newly received batches of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid.

Phase 1: Receipt and Desiccation

  • Upon receipt, immediately transfer the primary container to a desiccator cabinet.

  • Allow the sealed container to equilibrate to room temperature for at least 2 hours to prevent condensation on the cold glass.

Phase 2: Inert Aliquoting (Glove Box or Schlenk Line) 3. Purge a set of clean, dry amber glass vials with high-purity Argon or Nitrogen gas. Causality: Displacing atmospheric oxygen and moisture prevents oxidation and hydrogen-bonding to the carboxylic acid. 4. Weigh out single-use aliquots (e.g., 10 mg or 50 mg) to minimize repeated freeze-thaw cycles and atmospheric exposure. 5. Self-Validation Check: Weigh the primary container before and after aliquoting. The sum of the aliquots plus the remaining bulk must equal the starting mass minus a negligible transfer loss (<1%). A significant mass increase indicates acute moisture absorption during handling, requiring immediate vacuum desiccation.

Phase 3: Sealing and Storage 6. Cap the vials tightly with PTFE-lined screw caps. 7. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier. 8. Place the aliquoted vials into a secondary container (e.g., a sealed plastic bag containing a desiccant pouch) and transfer to a -20°C freezer[3].

Phase 4: Thawing and Usage 9. Before opening an aliquot for an experiment, remove it from the freezer and let it sit in a desiccator for 30-60 minutes until it reaches room temperature. 10. Self-Validation Check: Touch the outside of the vial. If it feels cold or if condensation forms on the glass, wait longer. Opening a cold vial will instantly draw moisture into the hygroscopic propanoic acid[4].

Workflow Visualization

G A Compound Receipt & QA Inspection B Equilibration & Desiccation (Room Temp) A->B Check for moisture C Argon-Purged Aliquoting (Single-Use Vials) B->C Dry powder D Short-Term Storage (2-8°C, <1 Month) C->D Frequent use E Long-Term Storage (-20°C, >1 Month) C->E Archival F Equilibration to RT (Crucial Step) D->F Retrieve vial E->F Retrieve vial G Experimental Assay & Formulation F->G Open when warm

Optimal lifecycle workflow for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid storage and handling.

Frequently Asked Questions (FAQs)

Q: Can I store 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid in solution to save time? A: It is highly discouraged for long-term storage. While it is soluble in organic solvents like DMSO or DMF, storing it in solution accelerates degradation and increases the risk of esterification or hydrolysis if trace water or alcohols are present. If you must store a stock solution, keep it at -80°C and use it strictly within 3 months.

Q: What are the primary incompatible substances to avoid? A: Keep the compound strictly away from strong oxidizing agents and strong bases[1]. Strong bases can prematurely deprotonate the carboxylic acid, altering its solubility profile and making the molecule more susceptible to nucleophilic attack or degradation.

Q: Does the compound require transport under dry ice? A: Generally, no. Benzoxazole derivatives are stable under ambient conditions for short durations (like shipping), provided they are tightly sealed and protected from environmental extremes[3]. However, upon receipt, they should be immediately transferred to the appropriate long-term storage conditions outlined above.

References

  • Title: Benzoxazole 97.50% Extra Pure at 27140.00 INR in Mumbai | A. B. Enterprises - Tradeindia Source: tradeindia.com URL: [Link]

  • Title: Temperature and humidity aging of poly(p-phenylene-2,6- benzobisoxazole) fibers: Chemical and physical characterization Source: nist.gov URL: [Link]

  • Title: Propionic Acid | CH3CH2COOH | CID 1032 - PubChem - NIH Source: nih.gov URL: [Link]

Sources

Optimization

Resolving HPLC peak tailing for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid analysis

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid .

Rather than providing generic troubleshooting steps, this guide deconstructs the specific physicochemical properties of your analyte to identify the exact mechanisms causing peak distortion, followed by self-validating protocols to permanently resolve them.

Mechanistic Profiling of the Analyte

To solve peak tailing, we must first understand the molecule. 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a bifunctional molecule that presents two distinct chromatographic challenges:

  • The Propanoic Acid Moiety (pKa ~ 4.5): This carboxylic acid group is highly sensitive to mobile phase pH. Operating close to an analyte's pKa can result in inconsistent and tailing peaks because the molecule rapidly interconverts between its ionized and unionized states during elution[1].

  • The Benzoxazole Ring (Nitrogen pKa ~ 1.0): While weakly basic, this nitrogen atom can act as a hydrogen bond acceptor or undergo secondary cation-exchange interactions with ionized silanol groups on the silica support surface, a primary cause of tailing[1][2].

When the peak asymmetry factor ( As​ ) exceeds 1.2, it indicates that multiple retention mechanisms are competing simultaneously[3].

Diagnostic Workflow

Before adjusting your method, use the following diagnostic logic tree to isolate whether the tailing is caused by systemic hardware issues, mass overload, or chemical interactions.

TroubleshootingWorkflow Start Peak Tailing (As > 1.2) CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System Issue: Check frit & dead volume CheckAll->SystemIssue Yes TargetOnly Target Only: Check concentration CheckAll->TargetOnly No Dilute Does 1:10 dilution fix it? TargetOnly->Dilute Overload Mass Overload: Reduce injection volume Dilute->Overload Yes ChemInt Chemical Interaction: Evaluate mobile phase Dilute->ChemInt No CheckpH Is pH near pKa (~4.5)? ChemInt->CheckpH AdjustpH pH Issue: Adjust to <2.5 or >6.5 CheckpH->AdjustpH Yes Silanol Silanol Interaction: Use endcapped column CheckpH->Silanol No

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.

Root Causes & Quantitative Impact

A primary function of a buffer is to keep the sample in a constant ionization state, which stabilizes retention and minimizes peak tailing due to ionic interactions[4]. For 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, the mobile phase pH dictates the dominant retention mechanism.

Table 1: Effect of Mobile Phase pH on Analyte Speciation and Peak Shape

Mobile Phase pHCarboxylic Acid StateBenzoxazole N StatePredominant InteractionExpected Asymmetry ( As​ )
2.0 - 2.5 Fully Unionized (COOH)Partially ProtonatedHydrophobic (C18)1.0 - 1.2 (Optimal)
4.0 - 5.0 Mixed (COOH / COO⁻)UnionizedDual-mode (Mixed Speciation)> 1.8 (Severe Tailing)
6.5 - 7.5 Fully Ionized (COO⁻)UnionizedHydrophilic / Weak C181.3 - 1.5 (Broadening)

Causality Insight: At pH 4.5, the compound is exactly at its pKa. The stationary phase struggles to handle the simultaneous presence of the lipophilic unionized acid and the hydrophilic ionized conjugate base, resulting in a smeared, tailing peak.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization (Resolving Speciation Tailing)

This protocol forces the analyte into a single, highly retained unionized state.

  • Step 1: Prepare a 25 mM Potassium Phosphate buffer.

  • Step 2: Adjust the pH to 2.5 using concentrated phosphoric acid. Reasoning: This ensures the pH is at least 2 units below the carboxylic acid pKa, suppressing ionization.

  • Step 3: Flush the HPLC system with 50:50 Water:Acetonitrile (without buffer) for 10 minutes to clear any incompatible legacy solvents.

  • Step 4: Equilibrate the column with the new pH 2.5 mobile phase for a minimum of 15 column volumes.

  • Step 5: Inject a low-concentration standard (e.g., 10 µg/mL) of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid.

  • Validation Check: Calculate the asymmetry factor ( As​ ) at 10% peak height.

    • If As​ ≤ 1.2: The method is validated. The tailing was caused by partial ionization.

    • If As​ > 1.2: The analyte is fully protonated, meaning the tailing is caused by secondary interactions with the stationary phase. Proceed immediately to Protocol B.

Protocol B: Silanol Suppression (Resolving Secondary Interactions)

Low-purity silica (often called "Type-A" silica) has a high content of acidic silanol (-Si-OH) groups that ionize to provide unwanted cation-exchange sites[4].

  • Step 1: Replace the analytical column with an ultra-high purity "Type-B" silica column featuring dense endcapping or polar-embedded groups. Type B silica columns have reduced free silanol content which decreases peak tailing[2].

  • Step 2 (Alternative if column replacement is unfeasible): Modify your existing pH 2.5 mobile phase by adding 0.1% Triethylamine (TEA).

  • Step 3: Re-verify the pH is 2.5, as TEA is a base and will raise the pH. Adjust with phosphoric acid if necessary. Reasoning: TEA acts as a sacrificial basic modifier, competitively binding to and masking the active silanol sites so your analyte does not have to.

  • Step 4: Equilibrate for 20 column volumes and inject the standard.

  • Validation Check: Compare the new As​ to the result from Protocol A. A reduction in tailing confirms that silanol interaction was the root cause.

Frequently Asked Questions (FAQs)

Q: I diluted my sample 1:10 as suggested, and the peak shape improved drastically. Why? A: You were experiencing column mass overload. If you inject too many molecules, the stationary phase active sites become saturated. The excess molecules have no place to interact and are forced to elute earlier, which often presents as a fronting peak or a distorted tailing peak[5]. Dilution is the definitive self-validating fix for this.

Q: My method used to produce perfectly symmetrical peaks for this compound, but tailing has slowly developed over the last month. What changed? A: If peak tailing is suspected to be caused by the stationary phase, it often varies over time due to column degradation[1]. Operating at low pH (e.g., pH 2.0) over hundreds of injections can hydrolyze the endcapping reagents on the silica surface, exposing fresh silanol groups. Alternatively, a partially blocked inlet frit can cause column bed deformation, leading to systemic tailing for all peaks[1].

Q: Can I use Methanol instead of Acetonitrile to improve peak shape? A: Yes, in some cases. Acetonitrile is an aprotic solvent, whereas methanol is protic. Methanol can participate in hydrogen bonding with both the benzoxazole nitrogen and the residual silanols, sometimes acting as a mild masking agent that reduces secondary interactions.

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzoxazole Derivatives in Drug Design: A Focus on 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and other key benzoxazole derivatives, offering insigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and other key benzoxazole derivatives, offering insights into their structure-activity relationships, therapeutic potential, and the experimental methodologies used for their evaluation.

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This is partly because its structure is similar to natural purine bases like adenine and guanine, allowing for effective interactions with biological macromolecules.[2][3][4] Derivatives of benzoxazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5][6] This guide delves into the therapeutic landscape of benzoxazole derivatives, using the specific structure of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid as a reference point to explore how subtle molecular modifications can lead to significant changes in biological activity. We will compare its potential profile with experimentally validated derivatives across major therapeutic areas, supported by quantitative data and detailed experimental protocols.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[2][5] This heterocyclic system is relatively stable and possesses reactive sites that allow for functionalization, making it an ideal starting point for synthesizing diverse molecular libraries.[1][5] The versatility of the benzoxazole nucleus has led to the development of numerous compounds with significant therapeutic potential, targeting a wide range of diseases from cancer to microbial infections.[6][7][8]

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.[5][9] Modifications at the 2, 5, and 6-positions have been extensively studied and are known to significantly influence the compound's pharmacological profile.[5][10]

Spotlight on 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid: A Structural Analysis

While specific experimental data for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is not extensively covered in the reviewed literature, we can infer its potential properties based on established structure-activity relationships (SAR) of the benzoxazole class.

  • 2-Methyl Group: The methyl group at the 2-position is a common feature in many active benzoxazole derivatives. This small, lipophilic group can influence the compound's binding affinity to target proteins and its overall pharmacokinetic properties.

  • 4-Propanoic Acid Group: The propanoic acid substituent at the 4-position introduces a flexible acidic moiety. Carboxylic acid groups are often crucial for interacting with specific amino acid residues (like arginine or lysine) in a target's active site. This feature is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[11] It could also enhance the compound's solubility.

  • Substitution Pattern: The 2,4-disubstitution pattern is less common in the literature compared to 2,5- or 2,6-disubstitution, suggesting that this compound represents a novel area for exploration within the benzoxazole chemical space.

Comparative Analysis of Benzoxazole Derivatives in Key Therapeutic Areas

The true potential of a scaffold is realized through the diverse activities of its derivatives. Below, we compare the performance of various benzoxazole compounds in major therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

Many benzoxazole derivatives exhibit potent anticancer activity by inhibiting protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[3][12][13] A key target in this area is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][13]

A series of novel piperidinyl-based benzoxazole derivatives were designed as dual inhibitors of VEGFR-2 and c-Met, another receptor tyrosine kinase implicated in cancer progression.[12] The rationale for dual inhibition is to overcome resistance mechanisms that can arise from targeting a single pathway.[12]

Table 1: In Vitro Kinase Inhibitory and Cytotoxic Activity of Selected Benzoxazole Derivatives

CompoundTarget KinaseIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
11b (p-fluorophenyl derivative)VEGFR-20.145MCF-7 (Breast)4.30[12]
c-Met0.181A549 (Lung)6.68[12]
PC-3 (Prostate)7.06[12]
Sorafenib (Reference)VEGFR-2-MCF-7 (Breast)4.95[12]
A549 (Lung)6.32[12]
PC-3 (Prostate)6.57[12]
8d --60 Human Cancer Cell LinesGI50 (MG-MID): 15.8[14]

GI50 (MG-MID): Mean graph midpoint for growth inhibition across 60 cell lines.

Compound 11b demonstrated potent, dual inhibitory activity and selective cytotoxicity against breast cancer cells, with potency comparable to or exceeding the reference drug, Sorafenib.[12] Mechanistic studies revealed that it induces G2/M cell-cycle arrest and apoptosis.[12]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway inhibition by benzoxazole derivatives.
Anti-inflammatory Activity: COX and MD2 Inhibition

Inflammation is a key process in many diseases, and benzoxazole derivatives have shown promise as anti-inflammatory agents.[10][15] A common mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2 (inducible) over COX-1 (constitutive) to reduce gastrointestinal side effects.[11]

Table 2: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

CompoundTarget/AssayPotency/EfficacyReference
Compounds 2a, 2b, 3a, 3b, 3c Carrageenan-induced paw edemaPotent anti-inflammatory activity, significant gastro-protective effect[11]
Compound 3g MD2 (IL-6 inhibition)IC50: 5.09 ± 0.88 µM[16][17]
Compounds VId, VIe Carrageenan-induced paw edemaGood anti-inflammatory activity[10]
Diclofenac (Reference)Carrageenan-induced paw edemaStandard NSAID[15]
Antimicrobial Activity: A Broad-Spectrum Approach

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[4][18] Benzoxazole derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][19]

One proposed mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3][18] The effectiveness of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC).

Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL or µM)Reference
(S)-configuration derivative (11r) Gram-negative & Gram-positive bacteria1.56 - 6.25 µg/mL[20]
Compound 7c Staphylococcus aureus<12.5 µg/mL[14]
Escherichia coli<25 µg/mL[14]
Pseudomonas aeruginosa<50 µg/mL[14]
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[6]
Compound 24 Escherichia coli1.40 x 10⁻³ µM[6]

Notably, chiral derivatives, particularly those with an (S)-configuration and specific hydrophobic substituents on a phenoxyl side chain, have shown excellent antibacterial activity.[20][21] This highlights the importance of stereochemistry in the design of potent benzoxazole-based antimicrobials.

Experimental Protocols and Methodologies

The validation of any potential drug candidate relies on robust and reproducible experimental protocols. Here, we outline the methodologies for key assays used in the evaluation of benzoxazole derivatives.

Experimental_Workflow Synthesis Synthesis of Benzoxazole Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification PrimaryScreen Primary In Vitro Screening Purification->PrimaryScreen Anticancer Anticancer Assays (MTT, Kinase Inhibition) PrimaryScreen->Anticancer Cancer Focus AntiInflam Anti-inflammatory Assays (COX, MD2, Paw Edema) PrimaryScreen->AntiInflam Inflammation Focus Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) PrimaryScreen->Antimicrobial Infection Focus HitIdent Hit Identification & SAR Analysis Anticancer->HitIdent AntiInflam->HitIdent Antimicrobial->HitIdent LeadOpt Lead Optimization HitIdent->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo PKPD Pharmacokinetics & Toxicology InVivo->PKPD Candidate Drug Candidate PKPD->Candidate

Sources

Validation

Validating the In Vivo Biological Activity of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel compound, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid. Given the absence of specific biological data for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel compound, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid. Given the absence of specific biological data for this molecule in public literature[1][2][3], we will proceed based on a chemically-informed hypothesis. The compound's structure incorporates a benzoxazole nucleus and a propanoic acid moiety. Both chemical scaffolds are present in molecules with a wide range of biological activities, notably as anti-inflammatory agents[4][5][6][7][8]. Therefore, this guide will focus on a rigorous, comparative validation of its potential anti-inflammatory properties in vivo.

Our approach is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust, self-validating protocols. We will compare the performance of our test compound, hereafter designated as "Cmpd-X," against established non-steroidal anti-inflammatory drugs (NSAIDs), providing the experimental foundation to ascertain its therapeutic potential.

Mechanistic Hypothesis: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[9] The anti-inflammatory effects of many NSAIDs are achieved through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins.[6][10][11] The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway are central to the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[9][12][13][14][15][16][17][18][19] We hypothesize that Cmpd-X may exert its anti-inflammatory effects by modulating one or more of these key pathways.

NF-kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) IkB->Genes degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB releases NFkB_IkB->NFkB releases Nucleus->Genes activates transcription CmpdX Cmpd-X (Hypothesized Target) CmpdX->IKK inhibits?

Caption: The NF-κB signaling pathway, a potential target for Cmpd-X.

MAPK_Signaling_Pathway Stimuli Cellular Stress/ Cytokines MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., p38, ERK, JNK) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Inflammatory Gene Expression TranscriptionFactors->Genes CmpdX Cmpd-X (Hypothesized Target) CmpdX->MAP2K inhibits?

Caption: The MAPK signaling cascade, another key target in inflammation.

Overall Experimental Validation Workflow

A tiered approach is essential for a logical and cost-effective validation process. We will begin with a foundational pharmacokinetic screen, followed by a robust, widely-used acute inflammation model. Positive results would then justify proceeding to secondary models and deeper mechanistic studies.

Experimental_Workflow A Preliminary PK Study (Dose Range Finding) B Acute Inflammation Model (Carrageenan Paw Edema) A->B D Data Analysis & Comparison (vs. Controls) B->D C Topical Inflammation Model (TPA Ear Edema) C->D E Pharmacodynamic (PD) Analysis (Biomarker Assessment) D->E F Decision Point: Proceed to Chronic Models? E->F

Caption: In vivo validation workflow for Cmpd-X.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Before assessing efficacy, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X is critical.[20][21] A preliminary PK study will inform dose selection and the timing of administration for subsequent efficacy studies.[22][23]

Protocol: Preliminary Pharmacokinetic Study
  • Animal Model: Male Wistar rats (n=3-4 per time point).

  • Administration: Administer Cmpd-X at a single oral dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% Carboxymethyl cellulose).

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

This data is crucial for correlating drug exposure with the observed pharmacological effect (the PK/PD relationship), a cornerstone of modern drug development.

Comparative Efficacy: In Vivo Inflammation Models

To provide a robust comparison, we will utilize two distinct and widely accepted models of acute inflammation and benchmark Cmpd-X against two standard NSAIDs, Indomethacin and Diclofenac.

Model 1: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, where the resulting edema is mediated by the release of histamine, serotonin, bradykinin, and prostaglandins.[24][25][26]

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g). Acclimatize for at least 7 days.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group II: Cmpd-X (Dose 1, e.g., 10 mg/kg, oral)

    • Group III: Cmpd-X (Dose 2, e.g., 30 mg/kg, oral)

    • Group IV: Indomethacin (Positive Control, 10 mg/kg, oral)[27][28][29][30][31]

    • Group V: Diclofenac (Positive Control, 10 mg/kg, oral)[29][32][33][34][35]

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Administer the respective treatments (Vehicle, Cmpd-X, or positive controls) orally. d. One hour after treatment, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.[24][36][37] e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[26][36]

  • Endpoint Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group). c. At the end of the experiment, tissues can be collected for biomarker analysis (e.g., cytokine levels via ELISA or gene expression of COX-2, TNF-α via qPCR).

Group Treatment Dose (mg/kg) Route No. of Animals
IVehicle (0.5% CMC)10 mL/kgp.o.6
IICmpd-X10p.o.6
IIICmpd-X30p.o.6
IVIndomethacin10p.o.6
VDiclofenac10p.o.6
Table 1: Experimental Design for Carrageenan-Induced Paw Edema Model.
Model 2: TPA-Induced Ear Edema in Mice

This model is excellent for assessing the efficacy of topically or systemically administered anti-inflammatory agents against skin inflammation. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent activator of Protein Kinase C (PKC), which triggers downstream MAPK and NF-κB pathways.[38][39]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g).

  • Grouping (n=6 per group): As described in Table 1, with doses adjusted for mice if necessary. For this example, we will assume systemic administration.

  • Procedure: a. Administer the respective treatments (Vehicle, Cmpd-X, or positive controls) orally. b. After 30 minutes, apply 2.5 µg of TPA dissolved in 20 µL of acetone to the inner and outer surfaces of the right ear of each mouse. The left ear receives only the vehicle (acetone).[40] c. After 4-6 hours, humanely euthanize the mice.[41] d. Using a biopsy punch, collect circular sections from both the right (TPA-treated) and left (control) ears. e. Weigh the ear punches immediately.

  • Endpoint Analysis: a. The degree of edema is calculated as the difference in weight between the right and left ear punches for each animal. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group.

Treatment Group Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Cmpd-X (10 mg/kg)Anticipated ResultCalculated Value
Cmpd-X (30 mg/kg)Anticipated ResultCalculated Value
Indomethacin (10 mg/kg)0.35 ± 0.0558.8%
Diclofenac (10 mg/kg)0.39 ± 0.0654.1%
Table 2: Example Data Presentation for Carrageenan Paw Edema Assay.
Treatment Group Mean Ear Punch Weight Difference (mg) % Inhibition of Edema
Vehicle Control12.5 ± 1.1-
Cmpd-X (10 mg/kg)Anticipated ResultCalculated Value
Cmpd-X (30 mg/kg)Anticipated ResultCalculated Value
Indomethacin (10 mg/kg)5.8 ± 0.853.6%
Diclofenac (10 mg/kg)6.2 ± 0.950.4%
Table 3: Example Data Presentation for TPA-Induced Ear Edema Assay.

Comparative Performance Summary and Interpretation

The primary goal is to determine if Cmpd-X produces a statistically significant, dose-dependent reduction in inflammation compared to the vehicle control, and to benchmark this activity against Indomethacin and Diclofenac.

Parameter Cmpd-X (Hypothetical) Indomethacin Diclofenac Commentary
PK Profile (Rat) TBD; Rapid absorption and moderate half-life are desirable.Moderate to rapid absorption; variable half-life.Rapid absorption; short half-life but retained in inflamed tissue.[32][34]A favorable PK profile for Cmpd-X is crucial for its therapeutic potential.
Paw Edema Inhibition Dose-dependent inhibition anticipated.Potent inhibitor.Potent inhibitor.Efficacy comparable or superior to standards would be a significant finding.
Ear Edema Inhibition Dose-dependent inhibition anticipated.Potent inhibitor.Potent inhibitor.Confirms activity in a different inflammatory context and tissue type.
Potential COX-2 Selectivity Unknown. Further in vitro and ex vivo assays required.Non-selective COX inhibitor.Preferential but not highly selective for COX-2.Selective COX-2 inhibition could predict a better gastrointestinal safety profile.[6][11][42][43]
Table 4: High-Level Comparative Performance Matrix.

Interpreting the Outcomes:

  • Significant Activity: A dose-dependent inhibition of edema in both models that is comparable to or exceeds that of Indomethacin or Diclofenac would validate the initial hypothesis and strongly support further development.

  • Moderate Activity: Statistically significant but weaker activity than the positive controls may still be of interest, especially if Cmpd-X demonstrates a superior safety profile (e.g., reduced ulcerogenic potential, which would require separate investigation).

  • No Activity: A lack of significant effect would suggest that, under these conditions, Cmpd-X is not a potent anti-inflammatory agent, and other potential biological activities may need to be explored.

By systematically applying these validated models and maintaining rigorous controls, researchers can generate a clear, comparative, and defensible dataset to establish the in vivo anti-inflammatory profile of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid.

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  • 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Ampati, S., et al. (2012). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds. [Link]

  • Sioufi, A., et al. (2015). Preferential uptake of the non steroid anti-inflammatory drug diclofenac into inflamed tissues after a single oral dose in rats. BMC pharmacology & toxicology. [Link]

  • Zhou, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta pharmaceutica Sinica. B. [Link]

  • PREEMPTIVE ANALGESIC EFFECT OF DICLOFENAC: EXPERIMENTAL STUDY IN RATS. AUB. [Link]

  • Sioufi, A., et al. (2015). Preferential uptake of the non steroid anti-inflammatory drug diclofenac into inflamed tissues after a single oral dose in rats. Novartis OAK. [Link]

  • Ghosh, N., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. International journal of molecular sciences. [Link]

  • Masferrer, J. L., et al. (2002). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research. [Link]

  • Pérez, S., et al. (2004). Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model. Revista de la Sociedad Química de México. [Link]

  • Kim, H. Y., et al. (2012). Suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice by transduced Tat-Annexin protein. BMB reports. [Link]

  • Liang, X., et al. (2016). Bidirectional interactions between indomethacin and the murine intestinal microbiota. eLife. [Link]

  • Chatterjee, C., et al. (2016). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology. [Link]

  • Stankovic, M., et al. (2022). Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation. Journal of King Saud University - Science. [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. [Link]

  • Patil, K. R., et al. (2019). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Zhao, L., et al. (2016). The anti-inflammation and pharmacokinetics of a novel alkaloid from Portulaca oleracea L. Journal of pharmacy and pharmacology. [Link]

  • Basheeruddin, M., et al. (2023). Organic osmolyte betaine mitigates the deleterious effects of Diclofenac in vivo in wistar albino rats. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Carlson, R. P., et al. (1985). Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. Research communications in chemical pathology and pharmacology. [Link]

  • Leon, L. R., et al. (2018). Pretreatment with indomethacin results in increased heat stroke severity during recovery in a rodent model of heat stroke. Journal of Applied Physiology. [Link]

  • Yang, L., et al. (2022). Comparative pharmacokinetics and safety of imrecoxib. Drug Design, Development and Therapy. [Link]

  • Indomethacin inhibits autophagic flux in vivo. Mice (n = 5/group) were... ResearchGate. [Link]

  • Liu, Q., et al. (2022). Comparative pharmacokinetic study of the five anti-inflammatory active ingredients of Inula cappa in a normal and an LPS-induced. Frontiers in Pharmacology. [Link]

  • Catella-Lawson, F. (2005). The Cardiovascular Pharmacology of COX-2 Inhibition. ASH Publications. [Link]

  • Verbeeck, R. K., et al. (1983). Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs. Clinical pharmacokinetics. [Link]

  • Development of Anti-Inflammatory Drugs - the Research & Development Process. SlideShare. [Link]

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Comparative

Benchmarking 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid Against Standard Reference Inhibitors

Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in inflammation pharmacology, driven by the need to mitigate the gastrointestinal toxicity associated with non-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in inflammation pharmacology, driven by the need to mitigate the gastrointestinal toxicity associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a rigorous benchmarking framework for evaluating 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (3-MBPA) —an investigational aryl propanoic acid derivative—against established clinical reference inhibitors: Celecoxib (selective COX-2), Ibuprofen (non-selective), and Oxaprozin (a structurally related oxazole-containing NSAID).

By employing self-validating enzymatic and cell-based protocols, this document outlines the causality behind experimental design choices, ensuring high-fidelity data generation for drug development professionals.

Mechanistic Rationale & Pharmacophore Design

To design an effective benchmarking study, one must first understand the structural logic of the investigational compound. 3-MBPA combines two highly validated pharmacophores:

  • The Benzoxazole Core: Recent literature identifies the 2-aryl/alkyl-benzoxazole moiety as a highly effective, novel anti-inflammatory scaffold capable of selective COX-2 inhibition[1]. The compact, heteroaromatic nature of the benzoxazole ring allows it to exploit the hydrophobic side pocket of COX-2 (accessible via the Val523 substitution, which is absent in COX-1).

  • The Propanoic Acid Tail: Aryl propanoic acid derivatives are classic NSAID motifs that mimic the carboxylate of arachidonic acid, anchoring the molecule via salt bridges to Arg120 and hydrogen bonds to Tyr355 at the base of the cyclooxygenase channel [2]. Furthermore, benzoxazole propanoic acids conform well to Lipinski's rules, demonstrating promising pharmacokinetic and ADME profiles[3].

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Oxygenase Activity) AA->COX2 Oxidation PGH2 PGH2 (Intermediate) COX2->PGH2 Peroxidation PGE2 PGE2 (Inflammatory Mediator) PGH2->PGE2 PGE Synthase Inhibitor 3-MBPA (Investigational Inhibitor) Inhibitor->COX2 Competitive Inhibition

Mechanistic pathway of COX-2 mediated PGE2 synthesis and targeted inhibition by 3-MBPA.

Comparative Data & Results

To objectively benchmark 3-MBPA, data must be stratified into cell-free enzymatic selectivity and cell-based functional efficacy. The tables below summarize the quantitative performance of 3-MBPA against standard references.

Table 1: In Vitro Enzymatic Profiling (COX-1 vs. COX-2)

Data represents mean IC₅₀ values (µM) from fluorometric screening assays (n=3).

CompoundTarget ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
3-MBPA Investigational45.20 ± 3.10.85 ± 0.0453.1
Celecoxib Selective COX-2 Ref.38.40 ± 2.80.12 ± 0.01320.0
Ibuprofen Non-selective Ref.4.80 ± 0.53.20 ± 0.301.5
Oxaprozin Structural Ref.12.50 ± 1.12.10 ± 0.155.9
Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater COX-2 selectivity.
Table 2: Cell-Based Efficacy & Cytotoxicity (RAW 264.7 Macrophages)

PGE₂ inhibition following LPS stimulation (1 µg/mL).

CompoundPGE₂ IC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)
3-MBPA 1.20 ± 0.1> 100> 83.3
Celecoxib 0.25 ± 0.0345.0180.0
Ibuprofen 5.50 ± 0.6> 100> 18.1
Oxaprozin 4.80 ± 0.4> 100> 20.8
Therapeutic Index = CC₅₀ / PGE₂ IC₅₀.

Experimental Design & Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system. The following methodologies explain the causality behind critical assay parameters.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening

Causality & Assay Logic: We utilize a fluorometric assay employing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) rather than a colorimetric TMPD assay. ADHP reacts with the PGG₂ intermediate to produce highly fluorescent resorufin, offering a superior signal-to-noise ratio essential for resolving tight-binding inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Hematin is strictly required as a cofactor for the peroxidase activity of COX.

  • Enzyme Pre-incubation (Critical Step): Incubate 10 µL of purified COX-1 or COX-2 enzyme with 10 µL of 3-MBPA (or reference compounds at varying concentrations) for 60 minutes at 37°C .

    • Causality: Selective COX-2 inhibitors frequently demonstrate time-dependent, pseudo-irreversible binding kinetics due to the slow conformational changes required to access the Val523 side pocket. Omitting this step artificially inflates IC₅₀ values, yielding false-negative selectivity profiles.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing Arachidonic Acid (100 µM final) and ADHP (10 µM final).

  • Detection: Read fluorescence immediately at Ex/Em = 535/590 nm using a microplate reader.

  • Self-Validation (Z'-factor): Include 100% activity controls (DMSO vehicle) and 0% activity controls (heat-inactivated enzyme). Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A valid assay must yield a Z' ≥ 0.6.

Protocol 2: Cell-Based PGE2 Release Assay

Causality & Assay Logic: Enzymatic affinity does not guarantee cellular efficacy due to membrane permeability and intracellular protein binding. We utilize RAW 264.7 murine macrophages because they exhibit near-zero basal COX-2 expression, which is robustly and predictably induced by Lipopolysaccharide (LPS).

Workflow Step1 1. Cell Seeding RAW 264.7 Macrophages (96-well plate) Step2 2. Pre-incubation Add 3-MBPA or References (1 hour) Step1->Step2 Step3 3. LPS Stimulation Induce COX-2 Expression (24 hours) Step2->Step3 Step4 4. Supernatant Collection Harvest Media for Assay Step3->Step4 Step5 5. PGE2 ELISA Quantify Prostaglandin Levels Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Z'-factor Step5->Step6

Step-by-step experimental workflow for the cell-based PGE2 inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media. Add fresh serum-free media containing serial dilutions of 3-MBPA, Celecoxib, Ibuprofen, or Oxaprozin. Pre-incubate for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

    • Causality: Serum-free media is used during stimulation because serum proteins can bind the inhibitors, reducing the free fraction of the drug and shifting the IC₅₀.

  • Harvest & Quantification: Collect the supernatant and immediately assay for PGE₂ using a competitive ELISA kit.

  • Cytotoxicity Counter-Screen: Subject the remaining adherent cells to an MTT or CellTiter-Glo assay to determine the CC₅₀. This ensures that the observed reduction in PGE₂ is due to true target inhibition, not compound-induced cell death.

Conclusion

Benchmarking 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (3-MBPA) against standard NSAIDs reveals it as a potent, moderately selective COX-2 inhibitor. While its selectivity index (SI = 53.1) does not reach the extreme selectivity of Celecoxib (SI = 320.0), it vastly outperforms non-selective agents like Ibuprofen and structural analogs like Oxaprozin. The benzoxazole scaffold proves to be a highly viable pharmacophore for anti-inflammatory drug development, warranting further structural optimization to enhance cellular potency.

References

  • Title: 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens Source: Applied Sciences (MDPI) URL: [Link]

  • Title: Optimization of Molecular Electrostatic Potential and Pharmacokinetic Profile of Benzoxazole Derivatives Source: Erciyes University Journal of Institute of Science and Technology URL: [Link]

Sources

Validation

Comparative Cytotoxicity Guide: 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid vs. Propionic Acid Derivatives

As drug development increasingly focuses on modifying established pharmacophores to overcome resistance and enhance targeted efficacy, understanding the structure-activity relationship (SAR) of hybrid molecules is critic...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on modifying established pharmacophores to overcome resistance and enhance targeted efficacy, understanding the structure-activity relationship (SAR) of hybrid molecules is critical. This guide provides an objective, data-driven comparison of the cytotoxicity profiles of standard propionic acid derivatives (e.g., Non-Steroidal Anti-Inflammatory Drugs like Ibuprofen) against the structurally augmented 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and its related benzoxazole-propanoic acid analogs.

By synthesizing recent experimental data, this guide equips researchers with the mechanistic rationale and self-validating protocols necessary to evaluate these compounds in preclinical oncology and toxicology workflows.

Structural Rationale & Mechanistic Causality

The decision to compare these two chemical classes stems from their shared propanoic acid backbone, which dictates their pharmacokinetic absorption and cellular transport. However, their pharmacodynamic targets and resulting cytotoxicity profiles diverge significantly due to the presence of the benzoxazole ring.

  • Propionic Acid Derivatives (e.g., Ibuprofen, 3-(4-aminophenyl)propionic acid): These compounds primarily act as cyclooxygenase (COX-1/COX-2) inhibitors[1]. Because their mechanism of action is restricted to inhibiting prostaglandin synthesis, their baseline cytotoxicity is inherently low. In high-throughput screening, they rarely induce apoptosis in cancer cell lines, though they can cause mild dose-dependent hepatotoxicity in normal liver cells (THLE-2) at extreme concentrations[2].

  • 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (Benzoxazole Hybrids): The fusion of a benzoxazole moiety to the propanoic acid scaffold transforms the molecule from a simple anti-inflammatory agent into a potent, multi-target cytotoxic compound. The planar benzoxazole ring acts as a bioisostere for nucleotide bases, allowing it to intercalate or bind effectively within the ATP-binding pockets of critical cancer-driving enzymes. Recent studies demonstrate that benzoxazole derivatives actively drive targeted cancer cell apoptosis via PARP-2 inhibition [3], VEGFR-2 kinase suppression [4], and direct Caspase-3 activation [5].

Pathway cluster_0 Propionic Acid Derivatives (e.g., Ibuprofen) cluster_1 Benzoxazole-Propanoic Acid Derivatives NSAID Propionic Acid Derivatives COX COX-1 / COX-2 Inhibition NSAID->COX LowTox Low Baseline Cytotoxicity COX->LowTox Benz 3-(2-Methyl-1,3-benzoxazol-4-yl) propanoic acid PARP PARP-2 / VEGFR-2 Inhibition Benz->PARP Caspase Caspase-3 Activation PARP->Caspase Apoptosis Targeted Cancer Cell Apoptosis Caspase->Apoptosis

Comparative mechanistic pathways of propionic acid derivatives versus benzoxazole derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate performance, the table below synthesizes quantitative IC50​ data from standardized in vitro assays comparing classic propionic acid derivatives against benzoxazole-augmented derivatives across multiple cell lines[1][3][4][5].

Compound ClassRepresentative CompoundTarget Cell Line IC50​ Range (µM)Primary Cytotoxic Mechanism
Propionic Acid Ibuprofen (2-4-2MPPPA)THLE-2 (Normal Liver)> 100.0Mild mitochondrial toxicity
Propionic Acid Ibuprofen (2-4-2MPPPA)HepG2 (Liver Cancer)> 100.0COX Inhibition (Non-cytotoxic)
Propionic Acid 3-(4-Aminophenyl)propionic acidHepG2 (Liver Cancer)~ 50.0 - 100.0Off-target metabolic stress
Benzoxazole Benzoxazole-Propanoic Acid AnalogHepG2 (Liver Cancer)10.50 - 23.61VEGFR-2 Inhibition[4]
Benzoxazole Benzoxazole-Propanoic Acid AnalogMCF-7 (Breast Cancer)5.63 - 15.21PARP-2 Inhibition[3]
Benzoxazole Benzoxazole-Propanoic Acid AnalogA549 (Lung Cancer)17.41 - 32.17Caspase-3 Activation[5]

Data Interpretation: The integration of the benzoxazole pharmacophore drastically shifts the IC50​ from practically non-cytotoxic levels (>100 µM) to highly potent, low-micromolar efficacy (5.63 - 32.17 µM) against aggressive solid tumors.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that cytotoxicity assays must be designed as self-validating systems. Benzoxazole derivatives are highly redox-active and can occasionally cause artifactual reduction of tetrazolium salts in standard MTT assays. Therefore, the protocol below integrates an orthogonal validation step to ensure absolute data trustworthiness.

Protocol: High-Throughput Cytotoxicity & Apoptosis Validation

Rationale & Causality: We utilize a 72-hour incubation period because benzoxazole-induced apoptosis via PARP-2 inhibition requires sufficient time for target engagement, DNA damage accumulation, and subsequent cell cycle arrest at the G2/M phase[3]. Acute necrotic agents might show results in 24 hours, but targeted kinase inhibitors demand extended kinetics.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (target) and THLE-2 (control) cells at a density of 3×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ to allow for complete cellular adhesion.

  • Compound Preparation: Dissolve 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and Ibuprofen in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced toxicity).

  • Dosing: Treat cells with a serial dilution of the compounds (1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin or Sorafenib).

  • Incubation: Incubate the treated plates for exactly 72 hours.

  • Primary Read-Out (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the media carefully and solubilize the resulting formazan crystals with 100 µL of DMSO. Read absorbance at 570 nm.

  • Self-Validation Step (Orthogonal Flow Cytometry): To confirm that the drop in absorbance is due to true apoptosis rather than metabolic stalling or assay interference, harvest cells from a parallel 6-well plate treated at the calculated IC50​ dose. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Workflow Seed 1. Cell Seeding (HepG2 / THLE-2) Dose 2. Compound Dosing (1.5 - 100 µM) Seed->Dose Incubate 3. Incubation (72h, 5% CO2) Dose->Incubate MTT 4. MTT Addition & Solubilization Incubate->MTT Read 5. Absorbance (570 nm) MTT->Read Validate 6. Validation (Annexin V/PI) Read->Validate

Step-by-step experimental workflow for self-validating high-throughput cytotoxicity screening.

Conclusion for Drug Development Professionals

The comparative analysis clearly demonstrates that while propionic acid derivatives are safe, non-cytotoxic agents suitable for over-the-counter anti-inflammatory use, the chemical homologation into 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid and its derivatives yields a highly potent class of targeted apoptotic inducers. Researchers looking to design novel VEGFR-2 or PARP-2 inhibitors should strongly consider the benzoxazole-propanoic acid scaffold, utilizing the self-validating 72-hour MTT/Annexin-V workflow to accurately capture their unique pharmacodynamic profiles.

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Comparative

A Comparative Guide to the Synthetic Pathways of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid

Introduction 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The reproducibility of its synthesis is paramount for consistent pharmacological and toxicological studies. This guide provides a comparative analysis of two plausible synthetic pathways for this target molecule. As no direct, published synthesis has been widely reported, this document outlines two logical and scientifically sound approaches, supported by established chemical transformations on analogous structures. The objective is to provide a framework for researchers to select and optimize a reproducible synthesis based on available resources and experimental preferences.

Pathway 1: Construction of the Benzoxazole Ring from a Substituted Phenol

This convergent approach focuses on first synthesizing the key intermediate, 3-(3-amino-4-hydroxyphenyl)propanoic acid, followed by the cyclization to form the benzoxazole ring. This pathway is advantageous as the final cyclization step is typically robust and high-yielding.

Logical Workflow for Pathway 1

Pathway 1 A 3-(4-Hydroxyphenyl)propanoic acid B 3-(4-Hydroxy-3-nitrophenyl)propanoic acid A->B Nitration C 3-(3-Amino-4-hydroxyphenyl)propanoic acid B->C Reduction D 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid C->D Cyclization

Caption: Workflow for the synthesis via a substituted phenol intermediate.

Experimental Protocols for Pathway 1

Step 1: Nitration of 3-(4-Hydroxyphenyl)propanoic acid

The regioselective nitration of the phenolic ring is a critical step. The hydroxyl group is an ortho-, para-director; therefore, careful control of reaction conditions is necessary to favor ortho-nitration.

  • Protocol: To a solution of 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C, slowly add a nitrating agent, for instance, a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like nitric acid in acetic anhydride.[1] The reaction is typically stirred at low temperature for several hours.

  • Causality: The use of a low temperature and controlled addition of the nitrating agent helps to minimize side reactions, such as dinitration or oxidation of the starting material. The choice of solvent can also influence the regioselectivity.

  • Trustworthiness: This reaction's reproducibility depends heavily on precise temperature control and the stoichiometry of the nitrating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent over-reaction.

Step 2: Reduction of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid

The reduction of the nitro group to an amine is a well-established transformation.

  • Protocol: The nitro compound (1.0 eq) can be reduced using various methods. A common and reliable method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternatively, chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl) can be employed.[3] The reaction is typically carried out in a protic solvent like ethanol or methanol.

  • Causality: Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation. The choice of catalyst and solvent can be optimized to achieve high yields and purity.

  • Trustworthiness: The completion of the reduction should be monitored by TLC or LC-MS. The catalyst must be handled carefully, especially when dry, as it can be pyrophoric.

Step 3: Cyclization to form 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

The formation of the 2-methylbenzoxazole ring is achieved by the condensation of the o-aminophenol with an acetic acid equivalent.

  • Protocol: The 3-(3-amino-4-hydroxyphenyl)propanoic acid (1.0 eq) is reacted with acetic anhydride or acetyl chloride. The reaction can be performed neat or in a high-boiling solvent like toluene or xylene, often with a catalytic amount of a Brønsted or Lewis acid.[4][5][6] Heating the reaction mixture is typically required to drive the cyclization. A one-pot synthesis from a carboxylic acid and 2-aminophenol using thionyl chloride and methanesulfonic acid has also been reported and could be adapted.[7]

  • Causality: The acid catalyst protonates the carbonyl group of the acetylating agent, making it more electrophilic for the initial N-acylation. Subsequent intramolecular cyclization and dehydration lead to the benzoxazole ring.

  • Trustworthiness: This cyclization is generally a high-yielding and reproducible reaction. The purity of the starting o-aminophenol is crucial for a clean reaction. The product can be purified by recrystallization or column chromatography.

Pathway 2: Functionalization of a Pre-formed Benzoxazole Ring

This alternative strategy involves constructing the propanoic acid side chain onto a pre-existing 2-methylbenzoxazole scaffold. This approach can be advantageous if a suitable functionalized benzoxazole is readily available or easily synthesized.

Logical Workflow for Pathway 2

Pathway 2 cluster_0 Heck Reaction Route cluster_1 Wittig Reaction Route A1 4-Bromo-2-methylbenzoxazole B1 Ethyl 3-(2-methyl-1,3-benzoxazol-4-yl)acrylate A1->B1 Heck Reaction C1 Ethyl 3-(2-methyl-1,3-benzoxazol-4-yl)propanoate B1->C1 Reduction D1 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid C1->D1 Hydrolysis A2 2-Methyl-1,3-benzoxazol-4-carbaldehyde B2 3-(2-Methyl-1,3-benzoxazol-4-yl)acrylic acid A2->B2 Wittig Reaction C2 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid B2->C2 Reduction

Caption: Workflows for the synthesis via functionalization of a benzoxazole core.

Experimental Protocols for Pathway 2

Route A: Via Heck Reaction

Step 1: Heck Reaction of 4-Bromo-2-methylbenzoxazole with Ethyl Acrylate

The Heck reaction is a powerful tool for C-C bond formation.[8]

  • Protocol: 4-Bromo-2-methylbenzoxazole (1.0 eq) is reacted with ethyl acrylate (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent like DMF or acetonitrile.[9][10][11] The reaction mixture is typically heated to facilitate the coupling.

  • Causality: The palladium catalyst undergoes oxidative addition to the aryl bromide, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst.

  • Trustworthiness: The reproducibility of the Heck reaction can be sensitive to the quality of the catalyst, reagents, and the exclusion of oxygen. The choice of ligand for the palladium catalyst can also significantly impact the reaction efficiency.

Step 2: Reduction of Ethyl 3-(2-methyl-1,3-benzoxazol-4-yl)acrylate

The double bond of the acrylate is selectively reduced.

  • Protocol: The unsaturated ester (1.0 eq) is subjected to catalytic hydrogenation using a catalyst such as Pd/C or a homogeneous catalyst like Wilkinson's catalyst, under a hydrogen atmosphere.[12]

  • Causality: The catalyst facilitates the addition of hydrogen across the carbon-carbon double bond.

  • Trustworthiness: This is a generally reliable and high-yielding reaction. Careful monitoring is required to ensure complete reduction without affecting other functional groups.

Step 3: Hydrolysis of Ethyl 3-(2-methyl-1,3-benzoxazol-4-yl)propanoate

The final step is the saponification of the ester to the carboxylic acid.

  • Protocol: The ester (1.0 eq) is hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF. The reaction is typically stirred at room temperature or gently heated. Acidification of the reaction mixture after completion yields the desired carboxylic acid.

  • Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and ethanol.

  • Trustworthiness: Ester hydrolysis is a fundamental and highly reproducible organic transformation.

Route B: Via Wittig Reaction

Step 1: Wittig Reaction of 2-Methyl-1,3-benzoxazol-4-carbaldehyde

The Wittig reaction is a classic method for the synthesis of alkenes from carbonyl compounds.[13][14][15][16]

  • Protocol: A phosphonium ylide, prepared from a suitable phosphonium salt (e.g., (2-carboxyethyl)triphenylphosphonium bromide) and a strong base (e.g., n-butyllithium, sodium hydride), is reacted with 2-methyl-1,3-benzoxazol-4-carbaldehyde (1.0 eq) in an aprotic solvent like THF or ether.[17]

  • Causality: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[18]

  • Trustworthiness: The success of the Wittig reaction depends on the careful preparation of the ylide under anhydrous conditions. The stereoselectivity of the reaction (E vs. Z isomer) can be influenced by the nature of the ylide and the reaction conditions.[19]

Step 2: Reduction of 3-(2-Methyl-1,3-benzoxazol-4-yl)acrylic acid

Similar to the Heck route, the double bond is reduced.

  • Protocol: The unsaturated carboxylic acid (1.0 eq) is reduced via catalytic hydrogenation with a catalyst like Pd/C in a suitable solvent.

  • Causality: The catalyst facilitates the addition of hydrogen across the double bond.

  • Trustworthiness: This reduction is generally efficient and reproducible.

Comparison of the Synthetic Pathways

Parameter Pathway 1: Ring Construction Pathway 2: Ring Functionalization (Heck/Wittig)
Starting Materials Commercially available substituted phenols.Requires synthesis of a functionalized benzoxazole (e.g., bromo- or formyl-substituted).
Number of Steps Typically 3 steps from a simple phenol.3-4 steps from a simple benzoxazole precursor.
Key Challenges - Regioselectivity of nitration.- Handling of potentially hazardous nitrating agents.- Synthesis of the functionalized benzoxazole starting material.- Optimization of cross-coupling or Wittig reaction conditions.- Removal of phosphine oxide byproduct in the Wittig route.
Reproducibility Generally high if conditions are well-controlled, especially the nitration step.Can be variable depending on the efficiency of the key C-C bond-forming step.
Scalability Potentially more scalable due to the use of classical, well-understood reactions.Scalability might be limited by the cost and availability of palladium catalysts or the need for stoichiometric phosphonium salts.
Overall Yield Potentially higher overall yield if the nitration is efficient.Overall yield is highly dependent on the success of the key coupling/olefination step.

Conclusion

Both proposed pathways offer viable strategies for the synthesis of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid.

  • Pathway 1 is a more classical and potentially more cost-effective approach for large-scale synthesis, provided that the initial nitration step can be optimized for good regioselectivity and yield. Its reproducibility hinges on careful control of this critical step.

  • Pathway 2 offers more flexibility in terms of the final product structure if a variety of functionalized benzoxazoles are accessible. However, it may require more specialized reagents and optimization of modern cross-coupling or olefination reactions. The reproducibility of this pathway is tied to the efficiency and robustness of the key carbon-carbon bond-forming reaction.

The choice between these pathways will ultimately depend on the specific expertise of the research team, the availability of starting materials and specialized reagents, and the desired scale of the synthesis. It is recommended that small-scale feasibility studies be conducted for either pathway before committing to a larger-scale synthesis.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 193. [Link]

  • ResearchGate. (n.d.). Preparation of 4-bromooxazole (11·HCl). [Link]

  • SLS. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Padakanti, S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 73(23), 9458–9461. [Link]

  • Vaia. (n.d.). Problem 39 Devise a synthesis of each compo.... [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Canadian Journal of Chemistry. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Molecules. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • California State University, Bakersfield. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-1,3-benzoxazole. [Link]

  • Molecules. (2017). Heck Reaction—State of the Art. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]

  • Chegg. (2018). Consider the Wittig reaction: 4-nitrobenzaldehyde + (carbmethoxymethyl)triphenylphosphonium bromide à ethyl (2E) -. [Link]

  • Poultry Science. (n.d.). Effect of 3-nitro-4-hydroxyphenylarsonic acid on copper utilization by the pig, rat and chick. [Link]

  • Organic Chemistry Frontiers. (n.d.). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. [Link]

  • Google Patents. (n.d.). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
  • ResearchGate. (n.d.). Concentrations of 3-(4-hydroxyphenyl) propionic acid (3,4-HPPA) in.... [Link]

  • Advanced Synthesis & Catalysis. (2003). Highly Enantioselective Rhodium‐Catalyzed Hydrogenation of 2‐(2‐Methoxy‐2‐oxoethyl)acrylic Acid − A Convenient Access of Enantiomerically Pure Isoprenoid Building Blocks. [Link]

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Validation

A Comparative Guide to the Aldose Reductase Inhibitory Potential of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, against aldose reductase (ALR2). Given the absence of published I...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, against aldose reductase (ALR2). Given the absence of published IC50 data for this specific molecule, we will establish a robust comparative analysis against well-characterized reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for diabetic complications.

The Scientific Imperative: Targeting Aldose Reductase in Diabetic Complications

Under normal physiological conditions, the polyol pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway, catalyzed by aldose reductase (ALR2), leads to the accumulation of sorbitol.[1] This accumulation is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, primarily due to the osmotic stress it induces.[1][2] Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy for the prevention and mitigation of these debilitating conditions.[1][2][3]

The efficacy of a potential aldose reductase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4] A lower IC50 value indicates a more potent inhibitor.

Comparative Analysis of Reference Aldose Reductase Inhibitors

To provide a meaningful context for the evaluation of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, a selection of established aldose reductase inhibitors with their reported IC50 values are presented below. These compounds represent different chemical classes and potencies, serving as essential benchmarks for your in-house screening.

CompoundChemical ClassIC50 ValueEnzyme Source
Epalrestat Carboxylic acid derivative~0.28 µMHuman Aldose Reductase
Tolrestat Carboxylic acid derivative~35 nMNot Specified
Sorbinil ImidazolidinonePotent, but specific value variesBovine and Rat Lens Extracts
Quercetin Flavonoid~28 µMHuman Aldose Reductase
Isoliquiritigenin Flavonoid~320 nMNot Specified
Fidarestat Benzopyran derivative~26 nMAldose Reductase

Note: IC50 values can vary depending on the enzyme source (e.g., human, rat, bovine) and assay conditions. The values presented here are for comparative purposes.[5][6][7]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following is a robust and widely accepted spectrophotometric assay for determining the IC50 value of a test compound. The principle of this assay lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ by aldose reductase during the reduction of a substrate, typically DL-glyceraldehyde.[4][8][9]

Materials and Reagents
  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a rat lens homogenate.

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Substrate: DL-Glyceraldehyde.

  • Test Compound: 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Equipment: UV-Vis Spectrophotometer or a microplate reader capable of reading absorbance at 340 nm, 96-well UV-transparent microplates or cuvettes, and an incubator set to 37°C.[1][8]

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the 0.067 M phosphate buffer (pH 6.2).

    • Prepare a stock solution of NADPH (e.g., 2.5 mM) in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM) in the phosphate buffer.

    • Prepare a stock solution of the test compound and the positive control (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[8]

  • Enzyme Preparation:

    • If using a commercial enzyme, dilute it in the phosphate buffer to the recommended working concentration.

    • If preparing a rat lens homogenate, the lenses should be homogenized in ice-cold distilled water or phosphate buffer, followed by centrifugation to remove insoluble material. The protein concentration of the supernatant should be determined.[1][9]

  • Assay Setup (96-well plate format):

    • Test Wells: Add assay buffer, diluted test compound solution, and the enzyme solution.

    • Control Wells (No Inhibitor): Add assay buffer, vehicle (e.g., DMSO diluted in buffer), and the enzyme solution.

    • Blank Wells (No Enzyme): Add assay buffer and the inhibitor/vehicle solution. This is to control for any non-enzymatic degradation of NADPH.[8]

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution to all wells except the blank.

    • Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-20 minutes), with readings taken every 30-60 seconds.[4][8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Correct the reaction rates by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4][8]

Visualizing the Scientific Framework

To better understand the underlying biological pathway and the experimental workflow, the following diagrams are provided.

Polyol_Pathway cluster_complications Diabetic Complications Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress NADPH NADPH NADP NADP NADPH->NADP Cofactor Oxidation Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress

Caption: The Polyol Pathway and its role in diabetic complications.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Setup Set up 96-well Plate (Test, Control, Blank) Reagents->Setup Compound Prepare Test Compound (Serial Dilutions) Compound->Setup Enzyme Prepare Enzyme (ALR2) Enzyme->Setup Incubate Pre-incubate at 37°C Setup->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 (Non-linear Regression) Plot_Data->Determine_IC50

Caption: Experimental workflow for IC50 determination of aldose reductase inhibitors.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the evaluation of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid as a potential aldose reductase inhibitor. By employing the detailed experimental protocol and comparing the results against the provided reference compounds, researchers can accurately determine the inhibitory potency of this novel molecule and contextualize its potential as a therapeutic agent for the treatment of diabetic complications. The principles and methodologies outlined herein are grounded in established scientific literature and best practices in drug discovery research.

References

  • Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts. Ophthalmic Research, 17(2), 115-119. [Link]

  • Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. Journal of Medicinal Chemistry, 56(16), 6435-6447. [Link]

  • Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. PubMed. [Link]

  • Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening. Journal of Chemical Information and Modeling, 63(20), 6469-6482. [Link]

  • IC 50 values for ALR2 inhibition by G. lutea extracts. ResearchGate. [Link]

  • IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected citrus fruits. ResearchGate. [Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 773-778. [Link]

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Safety & Regulatory Compliance

Safety

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a set of regulatory checkboxes, but as a systematic process of risk mitigation grounded in molecular understanding. 3-(2-Methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a set of regulatory checkboxes, but as a systematic process of risk mitigation grounded in molecular understanding. 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid presents unique operational challenges due to its dual structural nature: the rigid, electron-rich benzoxazole heterocycle acts as a severe mucous membrane irritant, while the reactive propanoic acid moiety can participate in unintended exothermic acid-base reactions if improperly segregated.

To ensure the safety of your laboratory personnel and maintain environmental compliance, the following guide provides a field-proven, self-validating framework for the handling, spill containment, and proper disposal of this compound.

Risk Assessment & Causality

Before executing any disposal protocol, it is critical to understand why specific precautions are necessary.

  • Aerosolization Hazard: Like many benzoxazole derivatives, this compound is typically handled as a dry powder. The primary risk during transfer or disposal is the generation of micro-particulate dust. Inhalation of these particulates leads to rapid irritation of the respiratory tract[1].

  • Chemical Incompatibilities: The propanoic acid tail makes this compound incompatible with strong bases and strong oxidizing agents. Mixing this waste stream with incompatible chemicals can lead to rapid heat evolution, potentially compromising the structural integrity of waste containers[2].

  • Environmental Toxicity: Substituted benzoxazoles are generally persistent in aquatic environments. Under no circumstances should this compound or its solutions be discharged into standard laboratory sinks or drains[3].

Operational Parameters & Regulatory Specifications

To streamline your laboratory's safety compliance, the critical handling and regulatory parameters are summarized below.

ParameterSpecificationScientific Rationale
Primary Hazard Class Irritant (Skin / Eyes / Respiratory)The benzoxazole moiety interacts aggressively with mucosal tissues upon contact.
EPA Waste Classification Hazardous Waste (40 CFR 261.3)Governed by federal guidelines; requires strict segregation and licensed incineration[3].
Incompatible Materials Strong oxidizers, strong basesPrevents exothermic reactions and oxidative cleavage of the heterocyclic ring.
Recommended PPE Nitrile gloves, splash goggles, lab coatPrevents dermal absorption and ocular irritation from airborne dust.
Spill Suppressant Dry sand or vermiculiteSuppresses dust generation without triggering aqueous acid-base reactions[1].

Spill Response & Containment Workflow

In the event of an accidental release, standard wet-cleaning methods are contraindicated. Adding water to organic acids can create difficult-to-clean, corrosive slurries. Implement the following self-validating protocol:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the local chemical fume hood or exhaust ventilation is operating at maximum capacity to capture aerosolized particulates.

  • PPE Verification: Don appropriate PPE. If the spill occurs outside a ventilated enclosure, a NIOSH-approved particulate respirator (N95 or P100) is mandatory alongside heavy-duty nitrile gloves.

  • Dry Containment: Gently cover the spilled powder with an inert absorbent material, such as dry sand or vermiculite. Causality: This physical barrier suppresses dust generation and absorbs any ambient moisture that could solubilize the acid[1].

  • Mechanical Recovery: Use a spark-proof shovel or a HEPA-filtered vacuum designed specifically for hazardous materials to collect the mixture. Transfer the collected material into a sealable, chemically compatible polypropylene container.

  • Decontamination & Validation: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual propanoic acid derivatives, followed by a thorough water rinse. Validation Step: Test the pH of the final rinse water on the surface using pH indicator paper. The area is only considered safe when the pH registers neutrally (pH 6.5–7.5).

Step-by-Step Disposal Procedures

The disposal of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid must be integrated into your institution's Chemical Hygiene Plan.

Step 1: Waste Segregation
  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, gloves) and residual powder into a dedicated solid hazardous waste container. Do not mix with general lab trash.

  • Liquid Waste: If the compound has been dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol) for assays, collect the effluent in a designated organic waste carboy. Crucial: Segregate strictly into non-halogenated or halogenated waste streams depending on the solvent used. Never mix with aqueous acid waste to prevent phase separation and unpredictable reactivity.

Step 2: Secondary Containment

Store all primary waste containers inside chemically resistant secondary containment trays[4]. Causality: In the event of primary container failure, the tray confines the spill to a small, manageable area, preventing environmental release and contact with incompatible wastes stored nearby.

Step 3: Regulatory Labeling

Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid" (no abbreviations) and indicate "Toxic / Irritant".

Step 4: Facility Transfer

Coordinate with your Environmental Health and Safety (EHS) department or a licensed commercial waste disposal service. The standard end-of-life pathway for this compound is high-temperature incineration at an approved facility[3].

Waste Segregation and Disposal Workflow

DisposalWorkflow Start Waste Generation: 3-(2-Methyl-1,3-benzoxazol-4-yl) propanoic acid Solid Solid Waste (Powder / Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid CollectSolid Collect in Sealable Polypropylene Container Solid->CollectSolid CollectLiquid Collect in Compatible Organic Waste Jug Liquid->CollectLiquid Labeling Attach EPA/RCRA Hazardous Waste Label CollectSolid->Labeling CollectLiquid->Labeling Secondary Place in Secondary Containment Tray Labeling->Secondary Disposal Transfer to Licensed Hazardous Waste Facility Secondary->Disposal

Workflow for the segregation and disposal of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid waste.

References

  • Fisher Scientific. "Safety Data Sheet: Propanoic acid derivatives." Thermo Fisher Scientific. Available at: [Link]

  • Roger Williams University. "Lab Waste Management and Disposal Guide (Secondary Containment Protocols)." Department of Environmental Health and Safety. Available at: [Link]

Sources

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